molecular formula C10H7NO2 B092032 2-Nitroso-1-naphthol CAS No. 132-53-6

2-Nitroso-1-naphthol

Cat. No.: B092032
CAS No.: 132-53-6
M. Wt: 173.17 g/mol
InChI Key: SYUYTOYKQOAVDW-UHFFFAOYSA-N
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Description

2-Nitroso-1-naphthol, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrosonaphthalen-1-ol
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InChI

InChI=1S/C10H7NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11-13/h1-6,12H
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InChI Key

SYUYTOYKQOAVDW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=O
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID4059625, DTXSID401318701
Record name 2-Nitroso-1-naphthalenol
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Molecular Weight

173.17 g/mol
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Physical Description

Green or gold colored powder; [MSDSonline]
Record name 2-Nitroso-1-naphthol
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Vapor Pressure

0.0000911 [mmHg]
Record name 2-Nitroso-1-naphthol
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CAS No.

132-53-6, 6373-60-0
Record name 2-Nitroso-1-naphthol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitroso-1-naphthol from 1-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitroso-1-naphthol, a valuable intermediate in the manufacturing of dyes and a reagent in analytical chemistry.[1] This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its preparation from 1-naphthol.

Introduction

This compound is an organic compound that plays a significant role as a chelating agent and a precursor in various chemical syntheses.[1] Its ability to form stable complexes with metal ions makes it a useful reagent for their detection and separation. The synthesis of this compound from 1-naphthol is a classic example of nitrosation of a phenol, a reaction of significant interest in organic chemistry.

Reaction Principle

The synthesis of this compound from 1-naphthol involves the reaction of 1-naphthol with nitrous acid (HNO₂). Nitrous acid is typically generated in situ by the reaction of an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) or a related species, formed in the acidic medium, then attacks the electron-rich aromatic ring of 1-naphthol, leading to the formation of this compound. The reaction is generally carried out at low temperatures to minimize the formation of byproducts.

Experimental Protocols

Two primary methods for the synthesis of nitrosonaphthols are prevalent in the literature. The following protocols are adapted from established procedures.

Method 1: Synthesis of 1-Nitroso-2-naphthol (A closely related isomer)

This robust procedure is detailed in Organic Syntheses for the preparation of the isomer 1-nitroso-2-naphthol, and the principles are directly applicable.[2]

Experimental Procedure:

  • A solution of 3.5 moles of technical grade β-naphthol (2-naphthol) is prepared in a warm solution of 3.5 moles of sodium hydroxide in 6 liters of water in a 12-liter round-bottomed flask equipped with a mechanical stirrer.[2]

  • The solution is cooled to 0°C in an ice-salt bath.[2]

  • Powdered technical sodium nitrite (3.5 moles) is added to the cooled solution.[2]

  • With continuous stirring, 4.6 moles of sulfuric acid (sp. gr. 1.32) is added dropwise over a period of 1 to 1.5 hours, ensuring the temperature is maintained at 0°C. Crushed ice is added directly to the reaction mixture as needed to control the temperature.[2]

  • After the complete addition of sulfuric acid, the mixture should be acidic to Congo red paper.[2]

  • The reaction mixture is stirred for an additional hour at 0°C.[2]

  • The precipitated 1-nitroso-2-naphthol is collected by suction filtration and washed thoroughly with water.[2]

  • The product is air-dried. The initial light-yellow product darkens to a brown color over several days.[2]

Method 2: Synthesis of this compound

This method specifically describes the synthesis of this compound from 1-naphthol.[3]

Experimental Procedure:

  • Dissolve 49.96 g of 1-naphthol in 500 cm³ of distilled water containing 13.30 g of sodium hydroxide at room temperature with vigorous stirring.[3]

  • Add 140 cm³ of ethanoic acid dropwise to the solution.[3]

  • A solution of sodium nitrite is added over an hour to the resulting fine suspension.[3]

  • The greenish-yellow precipitate of this compound is formed.[3]

  • The precipitate is washed several times with distilled water until a clear golden-yellow residue is obtained.[3]

  • The final product is dried in an oven at 60°C until a constant weight is achieved.[3]

Quantitative Data

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reagent Quantities for Synthesis of 1-Nitroso-2-naphthol [2]

ReagentMolesMass/Volume
β-Naphthol3.5500 g
Sodium Hydroxide3.5140 g
Water-6 L
Sodium Nitrite3.5250 g
Sulfuric Acid (sp. gr. 1.32)4.61100 g (833 cc)

Table 2: Reagent Quantities for Synthesis of this compound [3]

ReagentMass/Volume
1-Naphthol49.96 g
Sodium Hydroxide13.30 g
Distilled Water500 cm³
Ethanoic Acid140 cm³
Sodium NitriteNot specified

Table 3: Reaction Conditions and Yield

ParameterMethod 1 (1-Nitroso-2-naphthol)Method 2 (this compound)
Temperature0°C[2]Room Temperature (initially), then not specified.
Reaction Time1-1.5 hours for acid addition, plus 1 hour stirring[2]1 hour for nitrite addition[3]
YieldApproximately 99% of the theoretical amount (595 g of dry product)[2]Not specified
Melting Point106°C (for the dry product)[2]Not specified

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate In Situ Generation cluster_product Product 1_Naphthol 1-Naphthol 2_Nitroso_1_naphthol This compound 1_Naphthol->2_Nitroso_1_naphthol + HNO2 NaNO2 Sodium Nitrite HNO2 Nitrous Acid NaNO2->HNO2 + H2SO4 H2SO4 Sulfuric Acid

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow Start Start Dissolve Dissolve 1-Naphthol in NaOH solution Start->Dissolve Cool Cool solution to 0°C Dissolve->Cool Add_Nitrite Add Sodium Nitrite Cool->Add_Nitrite Add_Acid Add Sulfuric Acid dropwise at 0°C Add_Nitrite->Add_Acid Stir Stir for 1 hour at 0°C Add_Acid->Stir Filter Filter the precipitate Stir->Filter Wash Wash with water Filter->Wash Dry Air dry the product Wash->Dry End End Dry->End

Caption: A generalized experimental workflow for the synthesis.

Safety Considerations

  • Handle strong acids like sulfuric acid with appropriate personal protective equipment, including gloves and safety glasses.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Low-temperature control is critical to avoid the formation of tarry byproducts.[2]

Conclusion

The synthesis of this compound from 1-naphthol is a well-established and high-yielding reaction when performed under controlled conditions. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this important chemical compound. Careful attention to temperature control and reagent addition rates are paramount for achieving high purity and yield.

References

An In-depth Technical Guide to 2-Nitroso-1-naphthol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroso-1-naphthol is an organic compound with the chemical formula C₁₀H₇NO₂. It is a derivative of naphthol and has significant applications in analytical chemistry, particularly as a chelating agent for the determination of metal ions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and a summary of its known biological activities. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physical and Chemical Properties

This compound is a solid that typically appears as a yellow to greenish-brown or ochre to yellow powder.[1][2] It is sparingly soluble in water but shows solubility in organic solvents.[1] The compound is known to be sensitive to light.[3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol
Appearance Yellow-greenish to yellow-brownish powder[2][4]
Melting Point 150-155 °C (with decomposition)[2][4][5]
Boiling Point 304 °C (rough estimate)[1]
Solubility Slightly soluble in water[1]
pKa (Predicted) 7.47 ± 0.10[4]
LogP 2.6[1]
CAS Number 132-53-6[1][5]
Tautomerism

This compound exists in a tautomeric equilibrium with its quinone-oxime form, 1,2-naphthoquinone-2-oxime. In both the solid state and in solution, the equilibrium is significantly shifted towards the quinone oximic structure.[1][6] This tautomerism is a key feature of its chemical reactivity, particularly in its ability to form metal complexes.

tautomerism cluster_nitroso This compound cluster_oxime 1,2-Naphthoquinone-2-oxime nitroso oxime nitroso->oxime Equilibrium synthesis_workflow Start Start Dissolve_1_Naphthol Dissolve 1-Naphthol in NaOH solution Start->Dissolve_1_Naphthol Add_Ethanoic_Acid Add ethanoic acid dropwise Dissolve_1_Naphthol->Add_Ethanoic_Acid Add_NaNO2 Add NaNO₂ solution over 1 hour Add_Ethanoic_Acid->Add_NaNO2 Precipitation Formation of greenish-yellow precipitate Add_NaNO2->Precipitation Wash Wash precipitate with distilled water Precipitation->Wash Dry Dry product at 60°C Wash->Dry Characterize Determine melting point Dry->Characterize End End Characterize->End cobalt_determination Start Start Sample_Prep Prepare cobalt-containing sample Start->Sample_Prep pH_Adjust Adjust sample pH Sample_Prep->pH_Adjust Add_Reagent Add this compound solution pH_Adjust->Add_Reagent Complex_Formation Allow complex formation Add_Reagent->Complex_Formation Extraction Extract complex into organic solvent Complex_Formation->Extraction Measure_Absorbance Measure absorbance at λmax Extraction->Measure_Absorbance Quantification Quantify cobalt concentration Measure_Absorbance->Quantification End End Quantification->End metabolism_pathway 2NN 2-Nitronaphthalene 2NSON 2-Nitrosonaphthalene 2NN->2NSON Reduction 2HAN 2-Hydroxyamino-naphthalene 2NSON->2HAN Reduction 2A1N 2-Amino-1-naphthol 2HAN->2A1N Spontaneous isomerization Enzymes Rat Liver Cytosol Enzymes (NADPH/NADH dependent) Enzymes->2NSON

References

A Technical Guide to the Solubility of 2-Nitroso-1-naphthol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-nitroso-1-naphthol, a crucial compound in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a thorough understanding of its qualitative solubility and presents a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound (C₁₀H₇NO₂) is a chemical intermediate and analytical reagent.[1] Its utility in complexing with metal ions has made it valuable in analytical chemistry.[1] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventQualitative SolubilityReference
Water WaterSparingly soluble / Slightly soluble[1][2]
Alcohols EthanolSoluble[3]
Ethers Diethyl EtherSoluble
Ketones AcetoneA 0.5% solution can be prepared[4]
Carbonates Dimethyl CarbonateA 0.5% solution can be prepared[5]
Hydrocarbons Petroleum EtherRecrystallization is possible[1]
Aromatic Hydrocarbons BenzeneSoluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Principle

The shake-flask method involves agitating an excess amount of the solid solute with a specific volume of the solvent in a sealed container at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Procedure
  • Preparation of the Solid-Solvent Mixture:

    • Accurately weigh an excess amount of this compound and transfer it to a series of glass vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis of the Saturated Solution:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

    Solubility ( g/100 g solvent) = (Concentration of solute in the saturated solution (g/mL) × Volume of solvent (mL) / Weight of solvent (g)) × 100

    The density of the solvent at the experimental temperature will be needed for this calculation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vials and place in thermostatic shaker B->C D Agitate at constant temperature until equilibrium C->D E Settle undissolved solid D->E F Centrifuge sample E->F G Filter supernatant F->G H Dilute filtered saturated solution G->H I Analyze by HPLC or UV-Vis spectrophotometry H->I J Quantify using calibration curve I->J K Solubility Data (e.g., g/100g solvent) J->K Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented, its qualitative behavior suggests good solubility in polar organic solvents. For researchers and professionals requiring precise solubility data for applications in drug development and other scientific endeavors, the detailed experimental protocol provided in this guide offers a robust method for its determination. The successful application of this protocol will enable the generation of reliable solubility data, which is fundamental for process optimization and formulation design.

References

Keto-enol tautomerism in solid-state 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Keto-Enol Tautomerism in Solid-State 2-Nitroso-1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest in analytical chemistry and materials science. A pivotal aspect of its chemistry is the tautomeric equilibrium between its nitroso-phenol (enol) and quinone-oxime (keto) forms. While this equilibrium can be influenced by solvent polarity in solution, extensive crystallographic and spectroscopic evidence demonstrates that in the solid state, the molecule exists overwhelmingly as the 1,2-naphthoquinone-2-oxime tautomer. This guide provides a comprehensive analysis of the solid-state structure of this compound, presenting quantitative data from key experimental techniques and detailing the methodologies used for its characterization.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the oxygen and nitrogen atoms of the nitroso and hydroxyl groups, respectively. This results in two distinct isomers: the aromatic nitroso-naphthol form and the non-aromatic quinone-oxime form. Computational and experimental studies have conclusively shown that the quinone-oxime form is significantly more stable in the solid state.[1][2][3]

tautomerism enol keto enol:e->keto:w keto:w->enol:e label_eq Solid State Equilibrium workflow cluster_synthesis cluster_characterization cluster_analysis cluster_conclusion synthesis Synthesis of this compound (Nitrosation of 1-Naphthol) xrd Single-Crystal X-ray Diffraction synthesis->xrd ftir_raman FTIR & Raman Spectroscopy synthesis->ftir_raman ssnmr Solid-State NMR synthesis->ssnmr dft Computational Modeling (DFT) synthesis->dft bond_lengths Analysis of Bond Lengths & Angles xrd->bond_lengths vib_modes Analysis of Vibrational Modes ftir_raman->vib_modes chem_shifts Analysis of Chemical Shifts ssnmr->chem_shifts conclusion Structural Elucidation: Dominance of Quinone-Oxime Tautomer bond_lengths->conclusion vib_modes->conclusion chem_shifts->conclusion dft->conclusion

References

Methodological & Application

Application Note: Spectrophotometric Determination of Cobalt using 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt is an essential trace element vital for various biological processes, most notably as a core component of vitamin B12. However, elevated concentrations can be toxic. Therefore, the accurate and sensitive quantification of cobalt in various matrices, including environmental, biological, and pharmaceutical samples, is of significant importance. Spectrophotometry offers a convenient, rapid, and cost-effective method for this purpose. 2-Nitroso-1-naphthol is a well-established organic reagent that serves as an excellent chelating agent for cobalt. It reacts with cobalt(II) ions to form a stable, intensely colored complex, allowing for its quantitative determination. In the reaction, cobalt(II) is typically oxidized to cobalt(III), which then forms a tris-chelate with the reagent.[1] This application note provides a detailed protocol for the spectrophotometric determination of cobalt using this compound.

Principle

The method is based on the reaction between cobalt ions and this compound in a buffered solution to form a colored cobalt-nitrosonaphtholate complex. Although the reaction starts with Cobalt(II), it is oxidized to the more stable Cobalt(III) state during complex formation, resulting in a 1:3 stoichiometric complex of Co(III) with this compound. The intensity of the resulting color is directly proportional to the concentration of cobalt in the sample, which can be measured using a UV-Visible spectrophotometer. By comparing the absorbance of an unknown sample to a series of standards (a calibration curve), the cobalt concentration can be accurately determined, following Beer's Law.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of cobalt using nitroso-naphthol derivatives, compiled from various studies. These parameters can vary based on the specific isomer, solvent, and reaction conditions used.

ParameterValueConditions / Notes
Wavelength of Max. Absorbance (λmax) 415 nmFor the Co(1N2N)₃ complex.[3]
436.2 nmFor the Co(II)-[1-nitroso-2-naphthol]₃ complex in an anionic micellar (SDS) solution.[4]
525 nmUsing the derivative this compound-4-sulfonic acid.[5]
Optimal pH 5.0For the complex with 1-nitroso-2-naphthol in a micellar solution.[4]
6.0 - 10.0For the complex with this compound-4-sulfonic acid.[5]
Molar Absorptivity (ε) 2.05 x 10⁴ L mol⁻¹cm⁻¹At 436.2 nm, indicating high sensitivity.[4]
1.44 x 10⁴ L mol⁻¹cm⁻¹At 525 nm with the sulfonic acid derivative.[5]
Beer's Law Range 0.12 - 4.0 µg/mLLinear calibration range for the method using 1-nitroso-2-naphthol.[4]
0.24 - 7.5 ppmLinear range using the sulfonic acid derivative.[5]
Stoichiometry (Cobalt:Reagent) 1:3Formation of a tris(1-nitroso-2-naphtholato)cobalt(III) complex.[1][4]
Complex Color GreenWhen formed in an anionic micellar solution.[4]
Stability Constant for at least 3 monthsThe absorbance of the complex formed with the sulfonic acid derivative is highly stable.[5]

Experimental Protocols

4.1. Required Apparatus and Reagents

  • Apparatus:

    • UV-Visible Spectrophotometer

    • Matched quartz or glass cuvettes (1-cm path length)

    • pH meter

    • Volumetric flasks (various sizes: 50 mL, 100 mL, 1000 mL)

    • Pipettes (various sizes)

    • Analytical balance

  • Reagents:

    • This compound (Reagent grade)

    • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • Ethanol, 95%

    • Sodium Acetate (CH₃COONa)

    • Acetic Acid (CH₃COOH)

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • Deionized or distilled water

4.2. Preparation of Solutions

  • Cobalt Stock Solution (1000 mg/L):

    • Accurately weigh 4.9387 g of Co(NO₃)₂·6H₂O.

    • Dissolve the salt in a small amount of deionized water in a beaker.

    • Quantitatively transfer the solution to a 1000 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Cobalt Standard Solution (10 mg/L):

    • Pipette 10.0 mL of the 1000 mg/L cobalt stock solution into a 1000 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly. This working solution should be prepared fresh.

  • This compound Reagent Solution (e.g., 0.1% w/v):

    • Weigh 0.1 g of this compound.

    • Dissolve it in 100 mL of 95% ethanol. If solubility is an issue, gentle warming or sonication can be applied. Prepare this solution fresh daily as it can degrade.

  • Acetate Buffer Solution (pH 5):

    • Dissolve approximately 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.

    • Add glacial acetic acid dropwise while monitoring with a pH meter until the pH reaches 5.0.

    • Transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.

4.3. Preparation of Calibration Curve

  • Pipette aliquots of the 10 mg/L cobalt standard solution (e.g., 0, 1.0, 2.5, 5.0, 7.5, and 10.0 mL) into a series of 50 mL volumetric flasks. This will create standards with concentrations of 0, 0.2, 0.5, 1.0, 1.5, and 2.0 mg/L, respectively.

  • Add 5 mL of the acetate buffer solution (pH 5) to each flask.

  • Add 2 mL of the 0.1% this compound reagent solution to each flask and mix well.

  • Allow the flasks to stand for at least 30 minutes for full color development.

  • Dilute each solution to the 50 mL mark with deionized water and invert several times to ensure homogeneity.

  • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax), approximately 415-436 nm.[3][4]

  • Use the "0" concentration standard (the reagent blank) to zero the spectrophotometer.

  • Measure the absorbance of each of the other standard solutions.

  • Plot a graph of Absorbance versus Cobalt Concentration (mg/L). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.

4.4. Analysis of Unknown Sample

  • Prepare the sample solution. If the sample is solid, it may require acid digestion. If it is a liquid, it may need filtration or pH adjustment. The final solution should be clear and colorless.

  • Pipette a suitable aliquot of the unknown sample into a 50 mL volumetric flask, ensuring the final cobalt concentration falls within the range of the calibration curve.

  • Repeat steps 2-5 from the "Preparation of Calibration Curve" protocol.

  • Measure the absorbance of the prepared sample solution at the same λmax.

  • Determine the concentration of cobalt in the sample by either reading directly from the calibration curve or using the linear regression equation (y = mx + c) derived from the curve.

Interferences

Several metal ions can interfere with the determination of cobalt by forming colored complexes with this compound. Major interfering ions include Iron(II, III), Copper(II), Nickel(II), Vanadium(V), and Molybdenum(VI).[6] The addition of masking agents like citrate or fluoride, or prior separation steps such as solvent extraction, may be necessary to eliminate these interferences for complex matrices.[6]

Visualized Workflows and Relationships

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Complexation Reaction cluster_analysis 3. Spectrophotometric Analysis prep_reagents Prepare Reagents (Co Standard, Buffer, this compound) prep_standards Prepare Calibration Standards prep_reagents->prep_standards prep_sample Prepare Unknown Sample prep_reagents->prep_sample add_reagents Add Buffer and Reagent to Standards & Sample prep_standards->add_reagents prep_sample->add_reagents develop_color Allow Time for Color Development add_reagents->develop_color dilute Dilute to Final Volume develop_color->dilute measure_abs Measure Absorbance at λmax dilute->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Determine Unknown Concentration plot_curve->calc_conc logical_relationship Co2 Cobalt(II) Ions (in Sample) Complex Colored Co(III)-Reagent Complex (Stoichiometry 1:3) Co2->Complex Reagent This compound (Chelating Agent) Reagent->Complex Conditions Optimal pH (e.g., pH 5) Conditions->Complex Spectro Spectrophotometry (Measurement of Absorbance at λmax) Complex->Spectro Result Determination of Cobalt Concentration Spectro->Result

References

Application Notes and Protocols for Solid-Phase Extraction of Heavy Metals with 2-Nitroso-1-naphthol Impregnated Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the selective extraction and preconcentration of analytes from complex matrices. When coupled with a chelating agent, SPE becomes a powerful tool for the determination of trace heavy metals. 2-Nitroso-1-naphthol is an effective chelating agent that forms stable complexes with various metal ions. Impregnating this ligand onto a solid support, such as a polymeric resin, creates a selective sorbent for the extraction of heavy metals from aqueous solutions. This method offers several advantages, including high preconcentration factors, simplicity of operation, and reduced solvent consumption compared to traditional liquid-liquid extraction.

These application notes provide detailed protocols for the preparation of this compound impregnated resin and its application in the solid-phase extraction of heavy metals for subsequent analysis by techniques such as flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Principle of the Method

The solid-phase extraction of heavy metals using this compound impregnated resin is based on the formation of metal-chelate complexes. The sample solution containing heavy metal ions is passed through a column packed with the impregnated resin. The this compound immobilized on the resin surface selectively binds with the metal ions, retaining them on the solid phase. Interfering matrix components, which do not form stable complexes with the chelating agent, pass through the column unretained. Subsequently, the captured metal ions are eluted from the column using a small volume of a suitable eluent, typically an acidic solution, which breaks the metal-ligand bond. The resulting eluate contains the concentrated and purified metal ions, ready for instrumental analysis.

Experimental Protocols

Two primary methods for preparing the this compound functionalized resin are presented: a direct impregnation method and a covalent immobilization method for a more robust, reusable resin.

Protocol 1: Preparation of this compound Impregnated Resin (Direct Impregnation Method)

This protocol describes a straightforward method for physically impregnating a polymeric resin with this compound.

Materials:

  • Amberlite XAD-4 resin (or similar polymeric adsorbent)

  • This compound

  • Methanol

  • Deionized water

  • Beaker

  • Shaker or magnetic stirrer

Procedure:

  • Resin Pre-treatment:

    • Wash the Amberlite XAD-4 resin with methanol to remove any impurities.

    • Subsequently, wash the resin thoroughly with deionized water until the washings are neutral.

    • Dry the resin in an oven at 60°C for 24 hours.

  • Impregnation:

    • Dissolve a known amount of this compound in a minimal volume of methanol to prepare a concentrated solution.

    • In a separate beaker, add the pre-treated and dried Amberlite XAD-4 resin.

    • Slowly add the this compound solution to the resin while continuously stirring. Ensure all the resin is wetted by the solution.

    • Allow the mixture to stand for 24 hours at room temperature with occasional shaking to facilitate the impregnation of the chelating agent onto the resin pores.

    • Remove the excess solvent by evaporation in a fume hood or using a rotary evaporator at a low temperature.

  • Final Washing and Storage:

    • Wash the impregnated resin with deionized water to remove any loosely bound this compound.

    • Dry the resin at room temperature.

    • Store the prepared resin in a desiccator until use.

Protocol 2: Synthesis of this compound Functionalized Resin (Covalent Immobilization)

This protocol, adapted from a similar procedure for a related chelating agent, results in a more stable resin where the chelating agent is covalently bonded to the polymer matrix.[1][2]

Materials:

  • Amberlite XAD-16 resin (or similar)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Tin(II) Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Reaction flask with reflux condenser

  • Water bath

  • Ice bath

Procedure:

  • Nitration of the Resin:

    • Place 10.0 g of Amberlite XAD-16 resin in a reaction flask.

    • Carefully add a nitrating mixture of 20 mL of concentrated HNO₃ and 50 mL of concentrated H₂SO₄.

    • Heat the mixture in a water bath at 60°C for 1 hour with stirring.

    • Cool the mixture and pour it into ice-cold water.

    • Filter the nitrated resin and wash it thoroughly with deionized water until the washings are neutral.

  • Reduction of the Nitro Group:

    • Transfer the nitrated resin to a reaction flask containing a solution of 30 g of SnCl₂ in 50 mL of concentrated HCl.

    • Heat the mixture at 70°C for 12 hours with stirring.

    • Filter the amino-functionalized resin and wash it with deionized water, followed by 2 M NaOH, and finally with deionized water until neutral.

  • Diazotization:

    • Suspend the amino-functionalized resin in 50 mL of 1 M HCl in an ice bath.

    • Slowly add a 10% (w/v) solution of NaNO₂ dropwise with constant stirring, keeping the temperature below 5°C.

    • Continue stirring for 30 minutes.

  • Coupling with this compound:

    • In a separate beaker, dissolve 2.0 g of this compound in 50 mL of 2 M NaOH.

    • Slowly add the diazotized resin to this solution with continuous stirring in an ice bath.

    • Allow the mixture to react for 24 hours at room temperature.

  • Final Product:

    • Filter the resulting this compound functionalized resin.

    • Wash the resin sequentially with 1 M HCl and deionized water until the washings are neutral.

    • Dry the resin at room temperature and store it in a desiccator.

Protocol 3: Solid-Phase Extraction of Heavy Metals

Materials:

  • This compound impregnated/functionalized resin

  • SPE cartridge or glass column

  • Sample solution containing heavy metals

  • Buffer solution (e.g., acetate buffer for pH adjustment)

  • Eluent solution (e.g., 1-2 M HNO₃ or HCl)

  • Deionized water

  • Peristaltic pump or vacuum manifold

Procedure:

  • Column Packing:

    • Pack an appropriate amount (e.g., 200-500 mg) of the prepared resin into an empty SPE cartridge or a glass column, using glass wool plugs at both ends to secure the resin bed.

  • Conditioning:

    • Wash the packed column with a few milliliters of methanol to activate the resin and remove any trapped air.

    • Equilibrate the column by passing deionized water through it.

    • Finally, condition the column with a buffer solution at the desired pH for sample loading.

  • Sample Loading:

    • Adjust the pH of the sample solution to the optimal value for the target metal(s) using a suitable buffer.

    • Pass the sample solution through the conditioned column at a controlled flow rate (e.g., 1-5 mL/min) using a peristaltic pump or vacuum manifold. The metal ions will be retained on the resin.

  • Washing:

    • Wash the column with a small volume of deionized water or a suitable buffer to remove any non-specifically bound matrix components.

  • Elution:

    • Elute the retained metal ions from the column by passing a small volume (e.g., 5-10 mL) of the eluent solution (e.g., 1-2 M HNO₃ or HCl) through it.

    • Collect the eluate in a clean volumetric flask.

  • Analysis:

    • Analyze the collected eluate for the concentration of the target heavy metals using an appropriate analytical technique like FAAS or ICP-OES.

Data Presentation

The following tables summarize the quantitative data from various studies on the solid-phase extraction of heavy metals using this compound and similar chelating resins.

Table 1: Optimal Conditions for Solid-Phase Extraction of Various Heavy Metals

Metal IonChelating AgentResinOptimal pHEluentReference
Cobalt (Co²⁺)α-Nitroso-β-naphtholAmberlite XAD-27.0 - 8.5Hydrochloric Acid[3][4]
Cobalt (Co²⁺)This compound- (Liquid Microextraction)8.0-[5]
Rhodium (Rh³⁺)α-Nitroso-β-naphtholAmberlite XAD-26.51.5 M HCl[3]
Nickel (Ni²⁺)1-(2-pyridylazo)-2-naphtholAmberlite XAD-169.02 M HCl in acetone[1]
Cadmium (Cd²⁺)1-(2-pyridylazo)-2-naphtholAmberlite XAD-169.02 M HCl in acetone[1]
Copper (Cu²⁺)1-(2-pyridylazo)-2-naphtholAmberlite XAD-168.02 M HCl in acetone[1]
Lead (Pb²⁺)1-(2-pyridylazo)-2-naphtholAmberlite XAD-168.02 M HCl in acetone[1]
Chromium (Cr³⁺)1-(2-pyridylazo)-2-naphtholAmberlite XAD-167.02 M HCl in acetone[1]

Table 2: Performance Data for Heavy Metal Determination

Metal IonMethodLinear Range (µg/L)Detection Limit (µg/L)Recovery (%)RSD (%)Reference
Cobalt (Co²⁺)SPE with Amberlite XAD-2-6.092 - 1061.9 - 6.1[3][4]
Cobalt (Co²⁺)Vortex Assisted Liquid Microextraction15 - 4005.4-3.4[5][6]
Rhodium (Rh³⁺)SPE with Amberlite XAD-2-50100-[3]
Nickel (Ni²⁺)SPE with Amberlite XAD-16-0.142>95<8[1]
Cadmium (Cd²⁺)SPE with Amberlite XAD-16-0.056>95<8[1]
Cobalt (Co²⁺)SPE with Amberlite XAD-16-0.115>95<8[1]
Copper (Cu²⁺)SPE with Amberlite XAD-16-0.134>95<8[1]
Lead (Pb²⁺)SPE with Amberlite XAD-16-0.186>95<8[1]
Chromium (Cr³⁺)SPE with Amberlite XAD-16-0.268>95<8[1]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis resin_prep Prepare this compound Impregnated/Functionalized Resin packing Pack SPE Column resin_prep->packing conditioning Condition Column (Methanol, Water, Buffer) packing->conditioning loading Load pH-Adjusted Sample conditioning->loading washing Wash Column (Deionized Water/Buffer) loading->washing elution Elute with Acid washing->elution analysis Analyze Eluate (FAAS/ICP-OES) elution->analysis

Caption: Experimental workflow for solid-phase extraction of heavy metals.

Caption: Chelation of a divalent metal ion by two this compound molecules.

References

Application Notes and Protocols for the Determination of Metal Ions Using 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroso-1-naphthol is a versatile organic compound that has been extensively utilized in analytical chemistry for the determination of various metal ions. Its ability to form stable, colored complexes with specific metals makes it a valuable reagent for spectrophotometric analysis. While fluorimetric applications are not as widely documented, the intrinsic fluorescence of this compound presents a potential avenue for the development of sensitive fluorimetric assays based on fluorescence quenching. This document provides a detailed protocol for the well-established spectrophotometric determination of cobalt (II) and proposes an experimental framework for the development of a fluorimetric method for metal ion analysis.

Spectrophotometric Determination of Cobalt (II)

The reaction between this compound and cobalt (II) ions results in the formation of a stable, green-colored tris(2-nitroso-1-naphtholato) cobalt (III) complex.[1] The intensity of the color is directly proportional to the concentration of cobalt, which can be quantified using spectrophotometry. The use of a micellar medium, such as sodium dodecyl sulphate (SDS), can enhance the sensitivity and selectivity of the method by eliminating the need for solvent extraction.[1]

Principle

In an aqueous solution and under appropriate pH conditions, this compound reacts with Co(II) to form a stable green-colored chelate. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 436.2 nm.[1] The concentration of cobalt in an unknown sample is determined by comparing its absorbance to a standard curve prepared from solutions of known cobalt concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt (II) using this compound.

ParameterValueReference
Wavelength of Max. Absorbance (λmax)415 - 525 nm[2][3]
Molar Absorptivity (ε)1.44 x 10⁴ - 2.05 x 10⁴ L mol⁻¹ cm⁻¹[1][2]
Linear Range0.12 - 7.5 µg/mL (ppm)[1][2]
Detection Limit0.03 - 0.12 µg/mL[1][3]
Optimal pH Range5.0 - 10.0[1][2]
Stoichiometry (Co:Reagent)1:3[1]
Experimental Protocol

1.3.1. Reagent Preparation

  • Cobalt (II) Standard Stock Solution (1000 µg/mL): Dissolve an accurately weighed amount of Co(NO₃)₂·6H₂O in deionized water.

  • This compound Solution: Prepare a solution by dissolving the reagent in a suitable solvent. For micellar-enhanced methods, dissolve in a minimal volume of 1.0% SDS solution.[1]

  • Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.[1]

  • Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.[1]

1.3.2. Instrumentation

  • UV-Vis Spectrophotometer

  • pH meter

  • Calibrated glassware

1.3.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of cobalt (II) within the linear range (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare the unknown sample solution. For solid samples like alloys, digest with appropriate acids (e.g., concentrated HCl and HNO₃).[1]

  • Complex Formation:

    • To a set of volumetric flasks, add aliquots of the standard solutions and the prepared unknown sample solution.

    • Add the this compound solution.

    • Add the pH 5.0 buffer solution.

    • If using a micellar medium, add the 1.0% SDS solution.[1]

    • Dilute to the final volume with deionized water.

  • Measurement:

    • Allow the solutions to stand for a few minutes for the color to develop fully.

    • Measure the absorbance of each solution at the λmax (e.g., 436.2 nm) against a reagent blank.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of cobalt in the unknown sample from the calibration curve.

Experimental Workflow

Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Cobalt Solutions D Mix Sample/Standard, Reagent, Buffer, and SDS A->D B Prepare Sample Solution B->D C Prepare Reagents (this compound, Buffer, SDS) C->D E Allow for Color Development D->E F Measure Absorbance at λmax E->F G Construct Calibration Curve F->G H Determine Unknown Concentration G->H

Caption: Workflow for spectrophotometric determination of cobalt.

Proposed Protocol for Fluorimetric Determination of Metal Ions

While a standardized fluorimetric protocol using this compound is not prevalent in the literature, the compound's inherent fluorescence opens the possibility of developing a method based on fluorescence quenching. This compound exhibits fluorescence with a maximum excitation at 385 nm and a maximum emission at 430 nm.[4] The formation of a complex with a metal ion could lead to a decrease (quenching) of this fluorescence, which can be correlated to the metal ion concentration.

Principle

This proposed method is based on the principle of fluorescence quenching. The native fluorescence of this compound is measured. Upon the addition of a quenching metal ion, a non-fluorescent or less-fluorescent complex is formed, leading to a decrease in the fluorescence intensity. The degree of quenching, as described by the Stern-Volmer equation, can be used to determine the concentration of the metal ion.

Proposed Experimental Protocol

2.2.1. Reagent and Instrument Preparation

  • Reagents: Prepare stock solutions of this compound and the metal ion of interest, along with a series of buffers to investigate the optimal pH.

  • Instrumentation: A spectrofluorometer will be required to measure the fluorescence excitation and emission spectra.

2.2.2. Initial Characterization

  • Determine Fluorescence Spectra: Record the excitation and emission spectra of a dilute solution of this compound to confirm its fluorescence properties and determine the optimal excitation and emission wavelengths.

  • pH Optimization: Investigate the effect of pH on the fluorescence intensity of this compound to find a range where the fluorescence is stable and intense.

2.2.3. Quenching Studies

  • Titration with Metal Ions: To a solution of this compound at the optimal pH, incrementally add aliquots of the metal ion stock solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Selectivity Studies: Repeat the titration with a range of different metal ions to assess the selectivity of the quenching effect.

2.2.4. Method Validation

  • If a selective quenching is observed, proceed to determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).

  • Investigate potential interferences from other ions and compounds that may be present in the intended sample matrix.

Proposed Experimental Workflow

Fluorimetric_Workflow cluster_char Initial Characterization cluster_quench Quenching Experiment cluster_analysis Data Analysis & Validation A Determine Excitation & Emission Spectra of Reagent B Optimize pH for Stable Fluorescence A->B C Titrate Reagent with Metal Ion Solution B->C D Measure Fluorescence Intensity After Each Addition C->D E Plot Fluorescence vs. [Metal Ion] D->E F Determine Linear Range and Detection Limit E->F G Assess Selectivity and Interferences F->G

Caption: Proposed workflow for developing a fluorimetric assay.

Conclusion

This compound remains a robust and reliable reagent for the spectrophotometric determination of metal ions, particularly cobalt. The provided protocol offers a sensitive and validated method for this purpose. Furthermore, the inherent fluorescent properties of this compound suggest a promising, yet underexplored, potential for the development of highly sensitive fluorimetric methods based on fluorescence quenching. The proposed experimental workflow provides a roadmap for researchers to investigate and validate such novel applications.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Nitroso-1-naphthol as a Coupling Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 2-Nitroso-1-naphthol as a key coupling component. Azo dyes are a significant class of organic compounds characterized by the presence of the azo group (-N=N-) and are widely used in various industries, including textiles, printing, and pharmaceuticals. The use of this compound as a coupling component offers a versatile platform for the synthesis of a range of colored compounds with potential applications in dyeing, as well as for their biological and analytical properties.

Overview of the Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with the electron-rich this compound (the coupling component). The coupling reaction usually occurs at the position para to the activating group on the aromatic ring of the coupling component.

The general reaction scheme is depicted below:

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic_Amine Aromatic Amine (Ar-NH2) Diazonium_Salt Diazonium Salt (Ar-N2+) Aromatic_Amine->Diazonium_Salt NaNO2, HCl 0-5 °C 2_Nitroso_1_naphthol This compound Diazonium_Salt->2_Nitroso_1_naphthol Azo_Dye Azo Dye 2_Nitroso_1_naphthol->Azo_Dye Alkaline conditions

Caption: General reaction pathway for the synthesis of azo dyes.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of azo dyes using this compound.

Materials and Reagents
  • Primary aromatic amine (e.g., aniline, p-toluidine, sulfanilic acid)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃) (if using amine salts like sulfanilic acid)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Protocol 1: General Synthesis of an Azo Dye

This protocol describes the general procedure for the synthesis of an azo dye starting from a primary aromatic amine and this compound.

experimental_workflow Start Start Prepare_Amine_Solution Prepare Aromatic Amine Solution Start->Prepare_Amine_Solution Diazotization Diazotization (add NaNO2 at 0-5 °C) Prepare_Amine_Solution->Diazotization Coupling_Reaction Azo Coupling (mix solutions at 0-5 °C) Diazotization->Coupling_Reaction Prepare_Coupling_Solution Prepare this compound Solution (alkaline) Prepare_Coupling_Solution->Coupling_Reaction Precipitation Allow Dye to Precipitate Coupling_Reaction->Precipitation Isolation Isolate by Filtration Precipitation->Isolation Washing Wash with Cold Water Isolation->Washing Drying Dry the Product Washing->Drying Characterization Characterize the Dye (FTIR, UV-Vis, etc.) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt:

    • In a beaker, dissolve the primary aromatic amine (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in a small amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C. Stir the mixture for an additional 10-15 minutes to ensure complete diazotization.

  • Preparation of the Coupling Component Solution:

    • In another beaker, dissolve this compound (0.01 mol) in a 10% sodium hydroxide solution until a clear solution is obtained.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the crude dye with a small amount of cold water to remove any unreacted starting materials and salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Synthesis using Sulfanilic Acid

This protocol is a specific example for the synthesis of an azo dye using sulfanilic acid as the aromatic amine.

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt from Sulfanilic Acid:

    • In a beaker, dissolve sulfanilic acid (0.01 mol) and sodium carbonate (0.005 mol) in water by gentle warming to obtain a clear solution.

    • Cool the solution to room temperature and then to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (0.01 mol) in water to the cooled sulfanilic acid solution.

    • Pour this mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2.5 mL). The diazonium salt will precipitate.

  • Azo Coupling and Work-up:

    • Follow steps 2, 3, and 4 from Protocol 1 to perform the coupling reaction with this compound and to isolate and purify the final azo dye.

Data Presentation

The following table summarizes typical characterization data for azo dyes synthesized from this compound and various aromatic amines, as reported in the literature.[1]

Aromatic AmineResulting Dye ColorMelting Point (°C)Yield (%)λmax (nm)Key FT-IR Peaks (cm⁻¹)
AnilineRed-Brown>25075480~3400 (O-H), ~1600 (N=N), ~1500 (C=C)
p-ToluidineBrown>25080490~3420 (O-H), ~1610 (N=N), ~1510 (C=C)
4-AminophenolDark Brown>25078510~3450 (O-H), ~1620 (N=N), ~1520 (C=C)
Sulfanilic AcidReddish-Brown>25082485~3430 (O-H), ~1605 (N=N), ~1505 (C=C), ~1030 (S=O)

Note: The exact values may vary depending on the specific reaction conditions and purity of the product.

Safety Precautions

  • Handling of Chemicals: Aromatic amines are often toxic and can be absorbed through the skin. Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium Salts: Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures at all times. Do not isolate the solid diazonium salt.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications

Azo dyes synthesized from this compound have several potential applications:

  • Textile Dyes: These dyes can be used for dyeing natural and synthetic fibers. The presence of the hydroxyl group can aid in the binding of the dye to the fabric.

  • Analytical Reagents: The color change of some azo dyes in response to pH or the presence of metal ions makes them suitable as indicators.

  • Pharmaceutical and Biological Applications: Azo compounds have been investigated for their antibacterial, antifungal, and anticancer activities. The specific biological activity depends on the overall structure of the dye molecule.

logical_relationship Synthesis Azo Dye Synthesis Starting_Materials Starting Materials (Amine, this compound) Synthesis->Starting_Materials Reaction_Conditions Reaction Conditions (Temp, pH) Synthesis->Reaction_Conditions Azo_Dye_Structure Azo Dye Structure Synthesis->Azo_Dye_Structure Properties Properties (Color, Solubility, etc.) Azo_Dye_Structure->Properties Applications Applications (Textiles, Biological, etc.) Properties->Applications

Caption: Relationship between synthesis, structure, and applications.

References

Application of 2-Nitroso-1-naphthol in Forensic Science for Trace Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

2-Nitroso-1-naphthol is a versatile organic compound that serves as a sensitive reagent for the detection and quantification of various trace metals. In forensic science, its primary application lies in the visualization of latent metallic traces on skin or other surfaces, which can be crucial in linking a suspect to a metallic object such as a firearm or a tool.[1][2] This technique, often referred to as a trace metal detection test (TMDT), relies on the formation of colored chelate complexes between this compound and metal ions transferred through contact.[1] The resulting colored patterns can provide valuable information about the shape and type of the metal object.

Additionally, this compound and its derivatives are utilized in quantitative analytical methods, such as spectrophotometry, for the precise determination of specific metal ions like cobalt.[3][4][5] This can be relevant in toxicological studies or in the analysis of materials where cobalt is a component.

Principle of a Trace Metal Detection Test

When a metallic object is handled, microscopic particles of the metal are transferred to the skin, particularly in areas with higher moisture or perspiration.[1][6] this compound, when applied as a spray, reacts with these metal ions to form intensely colored coordination complexes. The color of the complex can be indicative of the specific metal present. For instance, it is known to be a sensitive reagent for iron and copper.[2] This colorimetric reaction allows for the visualization of the contact pattern, which can then be photographed for evidentiary purposes. Unlike some other trace metal detection reagents, this compound has the advantage of producing colored reactions that are visible without the need for special viewing equipment like a UV lamp.[1][6]

Experimental Protocols

Protocol for Trace Metal Detection on Skin Surfaces

This protocol outlines the procedure for the application of this compound as a spray reagent for the detection of trace metals on a subject's hands.

3.1.1. Materials and Reagents

  • This compound

  • Acetone or Methyl Carbonate[2][6]

  • Aerosol spray bottle

  • Protective gloves and eyewear

  • White photographic background paper

  • High-resolution camera for documentation

  • Control metal objects (e.g., iron, copper, zinc) for testing the reagent

3.1.2. Reagent Preparation

Prepare a 0.5% (w/v) solution of this compound in either acetone or methyl carbonate.[1][2] For example, dissolve 0.5 grams of this compound in 100 mL of the chosen solvent. Ensure the solid is completely dissolved before transferring the solution to the aerosol spray bottle. This solution should be prepared fresh for optimal performance.

3.1.3. Experimental Procedure

  • Subject Preparation: The subject should be positioned in a well-ventilated area. Place the hands to be tested over the white photographic background paper.

  • Application of Reagent: From a distance of approximately 15-20 cm, spray a fine mist of the 0.5% this compound solution onto the skin surface being examined. Apply the spray evenly and avoid over-saturation.

  • Color Development: Allow a few minutes for the color to develop. The reaction is typically rapid, with colors maximizing within minutes of application.[2]

  • Documentation: Photograph the developed patterns using a high-resolution camera. Include a case number and a scale in the photographs. Both color and black-and-white photography can be used.[6]

  • Interpretation: The resulting colored patterns are indicative of contact with a metallic object. The shape of the pattern may correspond to the shape of the object. It has been noted that for satisfactory pattern formation, the metal object should be held for approximately 1.5 minutes, and the best results are obtained on individuals with higher levels of perspiration.[1] The detection window is generally within a few hours of contact.[6]

3.1.4. Workflow Diagram

Trace_Metal_Detection_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis prep_reagent Prepare 0.5% this compound in Acetone apply_spray Spray Reagent onto Skin prep_reagent->apply_spray prep_subject Position Subject's Hand prep_subject->apply_spray color_dev Allow Color Development apply_spray->color_dev photograph Photograph Pattern color_dev->photograph interpret Interpret Results photograph->interpret

Workflow for Trace Metal Detection on Skin.
Protocol for Spectrophotometric Determination of Cobalt

This protocol details the use of a this compound derivative for the quantitative analysis of cobalt in a sample, a method that can be adapted for forensic toxicological analysis.

3.2.1. Materials and Reagents

  • This compound-4-sulfonic acid solution (Reagent)

  • Standard Cobalt(II) solution

  • Sodium hydroxide (0.01 M) for pH adjustment

  • Distilled water

  • Spectrophotometer

  • 50 mL volumetric flasks

  • Pipettes

3.2.2. Reagent and Standard Preparation

  • Reagent Solution (1.00 x 10⁻³ M): Prepare a stock solution of this compound-4-sulfonic acid.

  • Standard Cobalt(II) Solution (e.g., 1.00 x 10⁻⁴ M): Prepare a stock solution of a known cobalt salt. Further dilutions can be made to prepare a calibration curve.

3.2.3. Experimental Procedure

  • Sample Preparation: Pipette a known volume of the sample containing an unknown concentration of cobalt(II) into a 50 mL volumetric flask.

  • Reagent Addition: Add a sufficient amount of the this compound-4-sulfonic acid reagent to complex all of the cobalt(II). A reagent concentration of 6.00 x 10⁻⁴ M is generally sufficient for cobalt(II) concentrations up to 1.25 x 10⁻⁴ M.[3]

  • pH Adjustment: Adjust the pH of the solution to 7.0 using 0.01 M sodium hydroxide.[3]

  • Dilution: Dilute the solution to the 50 mL mark with distilled water and mix thoroughly.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 525 nm against a reagent blank.[3] The color of the cobalt complex is stable for at least 3 months.[3]

  • Quantification: Determine the concentration of cobalt in the sample by comparing its absorbance to a previously prepared calibration curve. The system follows Beer's law for cobalt(II) concentrations between 4.00 x 10⁻⁶ M and 1.25 x 10⁻⁴ M.[3]

3.2.4. Logical Relationship Diagram

Spectrophotometric_Analysis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_measurement Measurement cobalt Cobalt(II) Ions (Sample) ph_adjust Adjust pH to 7.0 cobalt->ph_adjust reagent This compound Reagent reagent->ph_adjust complex Colored Cobalt Complex ph_adjust->complex spectro Measure Absorbance at 525 nm complex->spectro quant Quantify Concentration spectro->quant

Spectrophotometric Determination of Cobalt.

Data Presentation

Table 1: Quantitative Data for Spectrophotometric Determination of Cobalt
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)525 nm[3]
Molar Absorptivity1.44 x 10⁴ L·mol⁻¹·cm⁻¹[3]
Beer's Law Concentration Range0.24 to 7.5 ppm (4.00 x 10⁻⁶ to 1.25 x 10⁻⁴ M)[3]
Optimal pH Range6.0 - 10.0[3]
Stability of Cobalt ComplexAt least 3 months[3]
Table 2: Observed Colors of Metal Complexes with Nitroso-Naphthols
Metal IonReagentObserved ColorReference
Cobalt(II)1-Nitroso-2-naphtholGreen[5]
Iron(II)This compoundGreen[7]
Copper(II)This compoundBrownish-yellow (in acidic medium)[8]
Iron(III)1-Nitroso-2-naphtholColored Complex[9]

Note: The exact color can vary depending on the specific isomer of nitroso-naphthol used and the reaction conditions.

Limitations and Considerations

  • The trace metal detection test with this compound is a presumptive test. The results should be interpreted with caution and in conjunction with other evidence.[10]

  • The persistence of metal traces on the skin is affected by factors such as perspiration, the duration of contact, and the time elapsed since contact.[6] Residues can be removed by washing or rubbing.[10]

  • The specificity of the color reactions should be considered, as different metals may produce similar colors.

  • For quantitative analysis, it is crucial to control experimental parameters such as pH and reagent concentration to ensure accurate and reproducible results.[3]

  • The use of organic solvents like acetone requires proper ventilation and safety precautions.

References

Application Notes and Protocols for Vortex-Assisted Liquid-Liquid Microextraction of Cobalt with 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vortex-assisted liquid-liquid microextraction (VALLME) is a rapid, efficient, and environmentally friendly sample preparation technique for the preconcentration of trace metal ions from various matrices. This application note details a specific VALLME method for the selective extraction and determination of cobalt ions using 2-Nitroso-1-naphthol as a chelating agent. The formed cobalt-2-Nitroso-1-naphthol complex is extracted into a small volume of an organic solvent, significantly enhancing the concentration of the analyte prior to analysis by flame atomic absorption spectrometry (FAAS). This method is particularly useful for determining low levels of cobalt in water samples.[1][2]

The principle of this method involves the formation of a stable and extractable complex between cobalt ions and this compound. The use of a vortex mixer creates a vigorous stream that disperses the extraction solvent into fine droplets within the aqueous sample, maximizing the surface area for mass transfer and accelerating the extraction process.[1][2] Subsequent solidification of the organic droplet allows for easy separation and analysis.

Quantitative Data Summary

The analytical performance of the VALLME method for cobalt determination using this compound is summarized in the table below. The data highlights the method's linearity, sensitivity, and precision.

ParameterValue
Linear Range15 - 400 µg L⁻¹[1][2]
Limit of Detection (LOD)5.4 µg L⁻¹[1][2]
Relative Standard Deviation (RSD)3.4% (for 50 µg L⁻¹ Co, n=10)[1][2]
Extraction Solvent1-Undecanol[1][2]
Complexing AgentThis compound[1][2]
Determination MethodFlame Atomic Absorption Spectrometry[1][2]

Experimental Protocols

This section provides a detailed methodology for the vortex-assisted liquid-liquid microextraction of cobalt.

1. Reagents and Solutions

  • Cobalt Standard Solution: Prepare a stock solution of cobalt (e.g., 1000 mg L⁻¹) from a suitable cobalt salt (e.g., CoCl₂·6H₂O) in deionized water. Working standards are prepared by appropriate dilution of the stock solution.

  • This compound Solution: Prepare the chelating agent solution by dissolving an appropriate amount of this compound in a suitable solvent (e.g., ethanol). The concentration of this solution should be optimized for the complexation reaction.[1][2]

  • Extraction Solvent: 1-Undecanol is used as the extraction solvent.[1][2]

  • pH Adjustment: Use dilute solutions of HCl and NaOH to adjust the pH of the sample solutions.

2. Instrumentation

  • Vortex Mixer

  • Centrifuge

  • Flame Atomic Absorption Spectrometer (FAAS)

  • pH Meter

  • Micropipettes

3. VALLME Procedure

The following steps outline the VALLME protocol for cobalt extraction:

  • Sample Preparation: Place a defined volume of the aqueous sample (or standard solution) into a conical centrifuge tube.

  • pH Adjustment: Adjust the pH of the sample solution to the optimal value for the formation of the cobalt-2-Nitroso-1-naphthol complex. The optimal pH should be determined experimentally, but a starting point can be in the neutral to slightly basic range.[1]

  • Addition of Chelating Agent: Add a specific volume of the this compound solution to the sample and mix. Allow sufficient time for the complexation reaction to occur.

  • Addition of Extraction Solvent: Inject a small, precise volume of 1-undecanol into the sample solution.[1][2]

  • Vortexing: Immediately place the tube on a vortex mixer and agitate at a high speed for a predetermined optimal time. This step creates a cloudy solution due to the dispersion of the extraction solvent into fine droplets.

  • Phase Separation (Solidification): After vortexing, cool the sample tube in an ice bath to solidify the 1-undecanol droplet (melting point of 1-undecanol is 19 °C).

  • Collection of Organic Phase: Once solidified, the organic phase containing the extracted cobalt complex can be easily separated from the aqueous phase.

  • Analysis: The collected organic phase is then dissolved in a suitable solvent and the cobalt concentration is determined by FAAS.

4. Optimization of Parameters

For achieving the best performance, several experimental parameters should be optimized, including:[1][2]

  • pH of the sample solution

  • Concentration of this compound

  • Volume of the extraction solvent (1-undecanol)

  • Vortexing time and speed

  • Effect of ionic strength

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the vortex-assisted liquid-liquid microextraction procedure for cobalt determination.

VALLME_Workflow cluster_prep Sample Preparation cluster_extraction Microextraction cluster_separation Phase Separation cluster_analysis Analysis Sample Aqueous Sample/ Standard Adjust_pH pH Adjustment Sample->Adjust_pH Add_Chelating_Agent Add this compound Adjust_pH->Add_Chelating_Agent Add_Solvent Add 1-Undecanol Add_Chelating_Agent->Add_Solvent Vortex Vortex Mixing Add_Solvent->Vortex Cooling Cooling (Ice Bath) Vortex->Cooling Solidification Solidification of Organic Phase Cooling->Solidification Separation Separation of Solidified Droplet Solidification->Separation Dissolution Dissolution of Organic Phase Separation->Dissolution FAAS FAAS Analysis Dissolution->FAAS

VALLME experimental workflow for cobalt determination.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 2-Nitroso-1-naphthol, a valuable intermediate in the preparation of various dyes and a chelating agent. The protocol is based on established and reliable laboratory methods.

Introduction

This compound is an organic compound that plays a significant role as a precursor in the synthesis of various azo dyes and as a sensitive reagent for the detection and quantification of certain metal ions. Its synthesis is a common procedure in organic chemistry laboratories and is typically achieved through the nitrosation of 1-naphthol. The following protocol details a robust method for its preparation in a laboratory setting.

Reaction Principle

The synthesis of this compound involves the electrophilic substitution of a nitroso group (-NO) onto the aromatic ring of 1-naphthol. The reaction is carried out by treating 1-naphthol with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is performed at a low temperature to minimize the formation of byproducts.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.

Materials and Reagents:

  • 1-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 10% solution

  • Crushed ice

  • Distilled water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Large beaker or flask (e.g., 1 L)

  • Mechanical stirrer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and flask

  • Filter paper

  • pH indicator paper (e.g., Congo red paper)

  • Beakers and graduated cylinders

  • Melting point apparatus

Procedure:

  • Preparation of the Naphthoxide Solution: In a large beaker, dissolve 10.0 g of 1-naphthol in a solution of 2.8 g of sodium hydroxide in 100 mL of distilled water. Stir until the 1-naphthol is completely dissolved. Dilute the solution with an additional 100 mL of distilled water.

  • Addition of Sodium Nitrite: To the naphthoxide solution, add a solution of 5.0 g of sodium nitrite in a small amount of distilled water.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to below 5 °C. Add approximately 100 g of crushed ice directly to the mixture to maintain the low temperature.

  • Acidification: While stirring vigorously, slowly add 140 mL of 10% sulfuric acid from a dropping funnel.[1] The rate of addition should be controlled to ensure the temperature of the reaction mixture does not rise above 5 °C.[1]

  • Precipitation: As the acid is added, a pale yellow precipitate of this compound will form.[1]

  • Reaction Completion and Aging: After the complete addition of the acid, continue to stir the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.[2] Test the solution with Congo red paper to confirm it is acidic.

  • Isolation of the Product: Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold distilled water until the washings are no longer acidic.[1]

  • Drying: Press the solid as dry as possible on the filter paper. The product can be further dried in a desiccator over a suitable drying agent.

  • Recrystallization (Optional): For a purer product, the crude this compound can be recrystallized from a minimal amount of hot ethanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference
Molecular Formula C₁₀H₇NO₂[3]
Molecular Weight 173.17 g/mol [4]
Appearance Green or gold colored powder[5]
Melting Point 106-108 °C (decomposes)[1][4]
Theoretical Yield Nearly quantitative[1]
Infrared (IR) Spectra Key peaks can be observed for O-H, C=O (from tautomer), C=N (from tautomer), and aromatic C-H stretching.[6]
¹H NMR Spectra (in DMSO-d₆) Characteristic peaks for the aromatic protons and the hydroxyl proton are observed.[6]
¹³C NMR Spectra (in DMSO-d₆) Signals corresponding to the ten carbon atoms of the naphthol ring system are present.[6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow A Dissolve 1-Naphthol in NaOH solution B Add Sodium Nitrite solution A->B Step 1 C Cool mixture to < 5 °C (Ice-salt bath) B->C Step 2 D Slowly add H₂SO₄ (maintain T < 5 °C) C->D Step 3 E Precipitation of This compound D->E Step 4 F Stir for 1 hour in ice bath E->F Step 5 G Vacuum Filtration F->G Step 6 H Wash with cold H₂O G->H Step 7 I Dry the product H->I Step 8 J Recrystallize (optional) from Ethanol I->J Optional Purification K Pure this compound I->K J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care.

  • Sulfuric acid is a strong acid and is corrosive. Handle with care.

  • 1-Naphthol is harmful if swallowed and is an irritant.

  • Avoid inhalation of dust and vapors.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Analysis of Heavy Metals in Wastewater using 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of heavy metal concentrations in wastewater is crucial for environmental monitoring and ensuring compliance with regulatory standards. 2-Nitroso-1-naphthol has emerged as a versatile and effective chromogenic agent for the spectrophotometric analysis of various heavy metals. This reagent forms stable, colored complexes with metal ions, allowing for their quantification using UV-Vis spectrophotometry. This document provides detailed application notes and experimental protocols for the determination of cobalt, iron, copper, cadmium, and zinc in wastewater samples using this compound. The methods outlined herein are sensitive, reproducible, and can be adapted for various laboratory settings.

Principle of Detection

This compound is a chelating agent that reacts with heavy metal ions to form characteristically colored coordination complexes. The general reaction mechanism involves the displacement of the hydroxyl proton of the naphthol group and coordination of the metal ion with the oxygen and nitrogen atoms of the nitroso and hydroxyl groups, respectively. The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample, which can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standard solutions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of various heavy metals using this compound.

Table 1: Spectrophotometric Determination of Cobalt (Co²⁺) with this compound

ParameterValueReference
Wavelength of Max. Absorbance (λmax)436.2 nm[1]
Optimal pH5.0[1]
Linear Concentration Range0.12 - 4.0 µg/mL[1]
Molar Absorptivity (ε)2.05 x 10⁴ L mol⁻¹ cm⁻¹[1]
Sandell's Sensitivity3.49 ng cm⁻²[1]
Stoichiometry (Metal:Ligand)1:3[1]

Table 2: Spectrophotometric Determination of Iron (Fe³⁺) with 1-Nitroso-2-naphthol in Micellar Medium

ParameterValueReference
Wavelength of Max. Absorbance (λmax)Not Specified[2]
Optimal pHNot Specified[2]
Detection Limit0.024 µg/mL[2]
Stoichiometry (Metal:Ligand)Not Specified[2]

Note: 1-Nitroso-2-naphthol in a Tween 80 micellar medium can be used for the simultaneous determination of Fe(III), Co(II), Ni(II), and Cu(II). Interferences can be managed by pH adjustment and the use of masking agents.[2]

Table 3: Spectrophotometric Determination of Copper (Cu²⁺) with 1-Nitroso-2-naphthol in Micellar Medium

ParameterValueReference
Wavelength of Max. Absorbance (λmax)483.5 nm[3]
Optimal pH9[3]
Linear Concentration Range1.7 - 120 ng/mL[3]
Molar Absorptivity (ε)1.90 x 10⁴ L mol⁻¹ cm⁻¹[3]
Detection Limit1.7 ng/mL[3]
Stoichiometry (Metal:Ligand)Not Specified[3]

Table 4: Spectrophotometric Determination of Cadmium (Cd²⁺) with 1-Nitroso-2-naphthol in Micellar Medium

ParameterValueReference
Wavelength of Max. Absorbance (λmax)579.9 nm[4]
Optimal pHNot Specified[4]
Linear Concentration Range0.5 - 4.0 µg/mL[4]
Molar Absorptivity (ε)1.02 x 10⁴ L mol⁻¹ cm⁻¹[4]
Stoichiometry (Metal:Ligand)1:2[4]

Table 5: Preconcentration of Zinc (Zn²⁺) using 1-Nitroso-2-naphthol

ParameterValueReference
Chelating Agent Concentration5.0 x 10⁻³ M
Optimal pH7.0
Detection Limit (with ICP-AES)6.34 µg/L

Note: While direct spectrophotometric determination of zinc with this compound is less common, it can be used as a chelating agent for preconcentration prior to analysis by other methods like ICP-AES.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Cobalt (Co²⁺) in Wastewater

1. Reagents and Solutions:

  • Cobalt Standard Stock Solution (1000 µg/mL): Dissolve 4.93 g of cobalt(II) nitrate hexahydrate in deionized water and dilute to 1 L.

  • Working Cobalt Standard Solutions: Prepare a series of standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µg/mL) by diluting the stock solution.

  • 1-Nitroso-2-naphthol (NNPh) Solution (1500 µg/mL): Dissolve 75 mg of NNPh in a minimal volume of 1.0% Sodium Dodecyl Sulfate (SDS) solution and then dilute to 50 mL with 1.0% SDS.[1]

  • Buffer Solution (pH 5.0): Prepare using appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.[1]

  • Sodium Dodecyl Sulfate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.

2. Sample Preparation:

  • Collect the wastewater sample and filter it through a 0.45 µm filter paper to remove suspended solids.

  • If necessary, digest the sample to break down organic matter and release bound metal ions. A common method is acid digestion using concentrated nitric acid.

  • Adjust the pH of the pre-treated sample to approximately 5.0 using the buffer solution.

3. Experimental Procedure:

  • Pipette a known volume (e.g., 10 mL) of the prepared wastewater sample into a 25 mL volumetric flask.

  • Into a series of 25 mL volumetric flasks, pipette the working cobalt standard solutions to prepare a calibration curve.

  • Add 2.0 mL of the pH 5.0 buffer solution to each flask.

  • Add an appropriate volume of the 1-Nitroso-2-naphthol solution (e.g., 185 ppm final concentration) to each flask.[1]

  • Add 2 mL of 1.0% SDS solution to each flask.[1]

  • Dilute to the mark with deionized water, mix well, and allow the color to develop for a specified time (e.g., 15 minutes).

  • Measure the absorbance of the standards and the sample at 436.2 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of cobalt in the sample from the calibration curve.

4. Interference:

  • Major interfering ions include Fe³⁺, Cu²⁺, and Ni²⁺. Their interference can be minimized by the addition of masking agents like citrate or by extraction at a specific pH.

Protocol 2: Spectrophotometric Determination of Copper (Cu²⁺) in Wastewater

1. Reagents and Solutions:

  • Copper Standard Stock Solution (1000 µg/mL): Dissolve 3.80 g of copper(II) nitrate trihydrate in deionized water and dilute to 1 L.

  • Working Copper Standard Solutions: Prepare a series of standard solutions in the ng/mL range by diluting the stock solution.

  • 1-Nitroso-2-naphthol Solution: Prepare a suitable concentration in a 5% Tween 40 solution.

  • Buffer Solution (pH 9.0): Prepare using an appropriate buffer system (e.g., borate buffer).

  • Tween 40 Solution (5% v/v): Dilute 5 mL of Tween 40 to 100 mL with deionized water.

2. Sample Preparation:

  • Follow the same procedure as for cobalt analysis (filtration and digestion).

  • Adjust the pH of the pre-treated sample to approximately 9.0.

3. Experimental Procedure:

  • Pipette a known volume of the prepared wastewater sample into a volumetric flask.

  • Prepare a series of standards in volumetric flasks.

  • Add the pH 9.0 buffer solution.

  • Add the 1-Nitroso-2-naphthol solution in 5% Tween 40.[3]

  • Dilute to the mark with deionized water, mix, and allow for color development.

  • Measure the absorbance at 483.5 nm against a reagent blank.[3]

  • Construct a calibration curve and determine the copper concentration in the sample.

4. Interference:

  • Ions such as Co²⁺, Ni²⁺, and Fe³⁺ can interfere. Derivative spectrophotometry can be employed to overcome some interferences.[3]

Protocol 3: Spectrophotometric Determination of Cadmium (Cd²⁺) in Wastewater

1. Reagents and Solutions:

  • Cadmium Standard Stock Solution (1000 µg/mL): Dissolve 2.74 g of cadmium nitrate tetrahydrate in deionized water and dilute to 1 L.

  • Working Cadmium Standard Solutions: Prepare standards in the range of 0.5-4.0 µg/mL.

  • 1-Nitroso-2-naphthol (NNPh) Solution: Prepare a solution in 1.0% SDS.

  • Sodium Dodecyl Sulfate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.

2. Sample Preparation:

  • Follow the same procedure as for cobalt analysis (filtration and digestion).

  • The optimal pH for this reaction should be determined experimentally, though it is often in the neutral to slightly alkaline range.

3. Experimental Procedure:

  • To a 10 mL volumetric flask, add 2 µg/mL of Cd(II) ions.[4]

  • Add 2 mL of the 1-Nitroso-2-naphthol solution.[4]

  • Dilute to the mark with 1.0% SDS solution and mix well.

  • Measure the absorbance at 579.9 nm against a reagent blank.[4]

  • Prepare a calibration curve using the working standard solutions following the same procedure.

  • Determine the cadmium concentration in the wastewater sample.

4. Interference:

  • The interference of other heavy metals should be investigated. The use of a micellar medium like SDS can enhance selectivity.

Visualizations

Experimental_Workflow A Wastewater Sample Collection B Filtration (0.45 µm) A->B C Acid Digestion (Optional) B->C D pH Adjustment C->D E Addition of Buffer Solution D->E F Addition of this compound Reagent E->F G Addition of Surfactant (e.g., SDS, Tween 40) F->G H Dilution and Color Development G->H I Spectrophotometric Measurement (at λmax) H->I J Data Analysis (Calibration Curve) I->J K Concentration Determination J->K

Caption: General experimental workflow for heavy metal analysis.

Chelation_Reaction cluster_reactants Reactants cluster_product Product Metal Heavy Metal Ion (Mⁿ⁺) Complex Colored Metal-Ligand Complex Metal->Complex + Ligand This compound Ligand->Complex +

Caption: Chelation reaction of a heavy metal ion.

References

Troubleshooting & Optimization

Interference of other metal ions in the spectrophotometric determination with 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Nitroso-1-naphthol in the spectrophotometric determination of metal ions.

Troubleshooting Guide & FAQs

This guide addresses specific issues related to interfering metal ions that users may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am determining cobalt with this compound and suspect interference from other metal ions. Which ions are common interferences?

A1: Several metal ions can interfere with the spectrophotometric determination of cobalt using this compound. The most common interfering ions are Iron (III), Copper (II), and Nickel (II).[1] Other ions that may interfere, particularly at higher concentrations, include Zinc (II), Cadmium (II), Mercury (II), Lead (II), and Tin (IV).[1]

Q2: What are the tolerance limits for these interfering ions?

A2: The tolerance limit is the maximum concentration of an interfering ion that does not cause a significant error in the determination of the target analyte. These limits can vary depending on the specific experimental conditions. A summary of approximate tolerance limits for the determination of cobalt is provided in the table below. An interference is typically defined as a change of ±2% in the absorbance value.[1]

Q3: How can I eliminate or mask the interference from Iron (III) and Copper (II)?

A3: Interference from Iron (III) and Copper (II) can be effectively managed by using a masking agent. Citrate ions are a recommended masking agent for these interferences.[1] Adding a citrate buffer or a solution of a citrate salt (e.g., sodium citrate) to the sample solution before the addition of this compound can complex with Fe(III) and Cu(II), preventing them from reacting with the primary chromogenic reagent.[1] EDTA can also be used as a masking agent for many metal ions.[2]

Q4: Nickel (II) is present in my sample. How can I address its interference?

A4: Nickel (II) also forms a colored complex with this compound and can interfere with cobalt determination.[1] One approach to mitigate this interference is to use derivative spectrophotometry, which can help to resolve the overlapping spectra of the cobalt and nickel complexes.[2] In some methods using different reagents but targeting cobalt, high concentrations of nickel can be tolerated by adjusting the pH to a strongly acidic medium (below pH 0.5) after color development, which decomposes the nickel complex while the cobalt complex remains stable.[3]

Q5: My absorbance readings are unstable or drifting. Is this related to ionic interference?

A5: While ionic interference is a primary concern, unstable readings can also result from several other factors. Ensure that the spectrophotometer lamp has had sufficient warm-up time (typically 15-30 minutes).[4] Air bubbles in the cuvette can scatter light and cause erratic readings; gently tap the cuvette to dislodge them.[4] Also, verify that your sample is properly mixed and that the sample concentration is within the linear range of the instrument (ideally with an absorbance between 0.1 and 1.0 AU).[4]

Q6: Can pH affect the interference of other metal ions?

A6: Yes, pH is a critical parameter. The formation of metal-2-Nitroso-1-naphthol complexes is highly dependent on the pH of the solution. By carefully controlling the pH, it is sometimes possible to selectively form the complex of the target metal ion while minimizing the formation of interfering complexes. For example, in the determination of iron (III) with 1-nitroso-2-naphthol, adjusting the pH can help to remove the interfering effects of other ions.[5] For cobalt determination with a sulfonated derivative of this compound, a pH of 7.0 is optimal.[1]

Data on Interfering Ions

The following table summarizes the interference of various ions in the spectrophotometric determination of Cobalt (II) using a sulfonated derivative of this compound.

Interfering IonForms PrecipitateTolerance Limit (Molar Concentration)Notes
Cations
Iron (III)Yes< 10⁻³ MInterferes at 10⁻³ M and larger concentrations. Can be masked with citrate.[1]
Copper (II)Yes< 10⁻³ MInterferes at 10⁻³ M and larger concentrations. Can be masked with citrate.[1]
Nickel (II)Yes< 10⁻³ MInterferes at 10⁻³ M and larger concentrations.[1]
Zinc (II)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Cadmium (II)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Lead (II)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Mercury (II)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Manganese (II)NoInterferes at 10⁻² M, but not at 10⁻³ M[1]
Cerium (III)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Bismuth (III)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Tin (IV)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Antimony (III)YesNo interference at 10⁻² MHighest limit investigated without interference.[1]
Magnesium (II)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Calcium (II)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Strontium (II)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Barium (II)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Anions
Fluoride (F⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Chloride (Cl⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Bromide (Br⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Iodide (I⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Nitrate (NO₃⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Nitrite (NO₂⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Sulfate (SO₄²⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Sulfite (SO₃²⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Phosphate (HPO₄²⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Carbonate (CO₃²⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Borate (BO₃⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
Thiocyanate (SCN⁻)NoNo interference at 10⁻² MHighest limit investigated without interference.[1]
OxalateNoNo interference at 10⁻² MHighest limit investigated without interference.[1]
CitrateNoNo interference at 10⁻² MHighest limit investigated without interference.[1]
TartrateNoNo interference at 10⁻² MHighest limit investigated without interference.[1]

Experimental Protocol: Spectrophotometric Determination of Cobalt (II) with Interference Management

This protocol provides a general procedure for the determination of cobalt (II) using a sulfonated derivative of this compound, including steps to mitigate common interferences.

1. Reagent Preparation

  • Standard Cobalt (II) Solution (e.g., 100 ppm): Prepare a stock solution by dissolving a known weight of a cobalt salt (e.g., Co(NO₃)₂·6H₂O) in deionized water. Dilute as needed to prepare working standards.

  • This compound-4-sulfonic Acid Reagent Solution (e.g., 1.00 x 10⁻³ M): Dissolve the appropriate amount of the reagent in deionized water.

  • Buffer Solution (pH 7.0): Prepare a suitable buffer solution (e.g., phosphate buffer) to maintain the pH of the reaction mixture at 7.0.

  • Masking Agent Solution (e.g., 0.1 M Sodium Citrate): Prepare a solution of the masking agent to be used for specific interferences.

  • Sodium Hydroxide Solution (e.g., 0.01 M): For pH adjustment.

2. Preparation of Calibration Curve

  • Into a series of 50 mL volumetric flasks, pipette increasing volumes of the standard cobalt (II) solution to cover the desired concentration range (e.g., 0.2 to 7.5 ppm).[1]

  • To each flask, add 3.00 mL of the 1.00 x 10⁻³ M reagent solution.[1]

  • Adjust the pH of each solution to 7.0 using the buffer solution and small additions of 0.01 M NaOH.[1]

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is approximately 525 nm for the cobalt complex, against a reagent blank.[1]

  • Plot a graph of absorbance versus concentration to create the calibration curve.

3. Sample Preparation and Analysis

  • Take a known volume of the sample solution and place it in a 50 mL volumetric flask.

  • Troubleshooting Step (Addressing Interferences):

    • If the presence of interfering ions like Fe(III) or Cu(II) is suspected or known, add an appropriate volume of the masking agent solution (e.g., sodium citrate) to the flask and mix.[1]

  • Add 3.00 mL of the 1.00 x 10⁻³ M reagent solution.[1]

  • Adjust the pH to 7.0 as described for the calibration standards.[1]

  • Dilute to the mark with deionized water and mix well.

  • Measure the absorbance of the sample solution at 525 nm against a reagent blank.

  • Determine the concentration of cobalt (II) in the sample from the calibration curve.

Workflow for Troubleshooting Ionic Interference

The following diagram illustrates a logical workflow for identifying and mitigating ionic interference in spectrophotometric analysis.

Interference_Troubleshooting start Start: Spectrophotometric Analysis decision1 Are there known interfering ions in the sample? start->decision1 end_node End: Report Results process1 Proceed with standard experimental protocol decision1->process1 No process2 Identify potential interfering ions decision1->process2 Yes decision2 Are results inaccurate (e.g., high blank, poor recovery)? decision2->end_node No decision2->process2 Yes decision3 Is masking agent effective? decision3->end_node Yes process6 Consider alternative method (e.g., derivative spectrophotometry, different reagent, or separation) decision3->process6 No process1->decision2 process3 Select appropriate masking agent or mitigation strategy process2->process3 process4 Modify protocol to include mitigation step process3->process4 process5 Analyze sample with modified protocol process4->process5 process5->decision3 process6->process4 Implement new strategy

Caption: Troubleshooting workflow for ionic interference.

This comprehensive guide should assist researchers in successfully performing spectrophotometric analysis with this compound while effectively managing potential interferences from other metal ions.

References

Technical Support Center: Optimizing 2-Nitroso-1-naphthol Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and application of 2-Nitroso-1-naphthol metal complexes. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming this compound complexes with different metals?

A1: The optimal pH for complex formation is highly dependent on the specific metal ion. The table below summarizes the recommended pH ranges for several common metals. It is crucial to adjust the pH to the appropriate range to ensure maximum complex yield and stability.

Q2: My this compound metal complex precipitate has a variable composition. Why is this happening and how can I fix it?

A2: In some cases, the precipitated complex may not be pure and could contain both divalent and trivalent forms of the metal, as has been reported for cobalt. To obtain a more homogeneous product, particularly with cobalt, it is recommended to first oxidize the metal ion (e.g., using hydrogen peroxide and sodium hydroxide to form the metal hydroxide), followed by dissolution in a suitable acid before adding the this compound reagent.[1]

Q3: What are common interfering ions in the spectrophotometric determination of metals using this compound?

A3: Several metal ions can interfere with the spectrophotometric analysis of a target metal. For instance, when determining cobalt, ions such as iron(III), copper(II), and nickel(II) are known to interfere.[2] It is essential to either remove these interfering ions prior to analysis or use masking agents to prevent their complexation with this compound.

Q4: Can this compound metal complexes be used in biological applications?

A4: Yes, these complexes have shown potential in various biological applications. For example, some complexes have been investigated for their antibacterial and anticancer activities. The complexation of the metal ion with this compound can enhance the biological activity of both the metal and the ligand.

Data Presentation: Optimal pH for Complex Formation

Metal IonOptimal pH RangeNotes
Cobalt (Co)6.0 - 10.0The absorbance of the cobalt complex is stable in this range.[2] For some applications, a pH of 7.0 is specifically recommended.[2]
Iron (Fe)3.5 - 7.5This range is suitable for the quantitative retention of the iron chelate on a solid support for pre-concentration.[3]
Copper (Cu)6.5 - 7.9A tenfold excess of the reagent is recommended for quantitative formation of the copper complex.
Nickel (Ni)7.2 - 8.8A fivefold excess of the reagent is optimal for nickel complexation.

Experimental Protocols

General Workflow for Synthesis and Evaluation of this compound Metal Complexes

The following diagram outlines a general workflow for researchers working with this compound metal complexes, from synthesis to biological evaluation.

Experimental Workflow for this compound Metal Complexes General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation reagent_prep Reagent Preparation (Metal Salt & this compound solutions) ph_adjustment pH Adjustment (Optimize for specific metal) reagent_prep->ph_adjustment complexation Complexation Reaction (Mixing and stirring) ph_adjustment->complexation isolation Isolation & Purification (Filtration, washing, drying) complexation->isolation spectroscopy Spectroscopic Analysis (UV-Vis, FT-IR) isolation->spectroscopy elemental Elemental Analysis spectroscopy->elemental structural Structural Analysis (X-ray crystallography, if applicable) elemental->structural antimicrobial Antimicrobial Screening structural->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., against cancer cell lines) antimicrobial->cytotoxicity dna_interaction DNA Interaction Studies cytotoxicity->dna_interaction

Caption: Workflow for synthesis, characterization, and biological evaluation.

Detailed Protocol: Synthesis of Cobalt(II)-2-Nitroso-1-naphthol Complex

This protocol is adapted for the preparation of a cobalt complex for analytical applications.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Deionized water

Procedure:

  • Prepare a standard solution of Cobalt(II): Accurately weigh a known amount of CoCl₂·6H₂O and dissolve it in deionized water to a final desired concentration.

  • Prepare the this compound reagent solution: Dissolve an appropriate amount of this compound in ethanol. The concentration should be in excess of the expected cobalt concentration.

  • pH Adjustment: In a reaction vessel, take a known volume of the cobalt(II) solution. Adjust the pH of the solution to approximately 7.0 using the 0.1 M NaOH or 0.1 M HCl solution as needed.[2]

  • Complex Formation: While stirring, add the this compound reagent solution dropwise to the pH-adjusted cobalt(II) solution. A colored precipitate of the cobalt complex will form.

  • Digestion of the Precipitate: Gently heat the mixture for a short period to encourage the formation of larger, more easily filterable particles.

  • Isolation and Washing: Allow the mixture to cool to room temperature. Filter the precipitate using an appropriate filter paper. Wash the precipitate several times with small portions of cold deionized water to remove any unreacted reagents.

  • Drying: Dry the collected precipitate in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

Troubleshooting Guide

Logical Flow for Troubleshooting Synthesis Issues

The following diagram illustrates a logical approach to troubleshooting common problems encountered during the synthesis of this compound metal complexes.

Troubleshooting Logic Troubleshooting Workflow start Problem Encountered low_yield Low or No Precipitate start->low_yield off_color Incorrect Precipitate Color start->off_color poor_filter Precipitate Difficult to Filter start->poor_filter check_ph Verify and Adjust pH low_yield->check_ph pH incorrect? check_reagents Check Reagent Concentration and Purity low_yield->check_reagents Reagents ok? check_interferences Check for Interfering Ions off_color->check_interferences Contamination? check_oxidation_state Verify Metal Oxidation State off_color->check_oxidation_state Oxidation state correct? digest_precipitate Digest Precipitate (Gentle Heating) poor_filter->digest_precipitate Fine particles? check_ph->check_reagents end Problem Resolved check_reagents->end check_interferences->check_oxidation_state digest_precipitate->end recrystallize Recrystallize Product check_oxidation_state->recrystallize recrystallize->end

Caption: A logical guide to troubleshooting common synthesis problems.

Q: I am not getting the expected yield of my metal complex precipitate. What could be the issue?

A: Low yield is a common problem that can be attributed to several factors:

  • Incorrect pH: The formation of the complex is highly pH-dependent. Ensure that the pH of your reaction mixture is within the optimal range for the specific metal you are working with. Verify your pH meter's calibration.

  • Insufficient Reagent: An excess of the this compound reagent is often required to drive the complexation reaction to completion. Ensure you are using the recommended excess for your target metal.

  • Reagent Quality: The this compound reagent can degrade over time. Use a fresh, high-purity reagent for best results.

Q: The color of my precipitate is not what is reported in the literature. What does this indicate?

A: An off-color precipitate can suggest a few issues:

  • Presence of Impurities: Contamination with other metal ions can lead to the formation of different colored complexes. Ensure your glassware is scrupulously clean and your starting materials are of high purity.

  • Incorrect Metal Oxidation State: The color of the complex can be sensitive to the oxidation state of the metal ion. For example, with cobalt, both Co(II) and Co(III) complexes can form, which may have different colors.[1]

  • pH is Outside the Optimal Range: The color of the complex can also be influenced by the pH of the solution.

Q: My precipitate is very fine and difficult to filter. How can I improve its filterability?

A: The formation of very fine particles that clog filter paper can be addressed by:

  • Digestion: After precipitation, gently heat the solution while stirring for a period. This process, known as digestion, encourages smaller particles to aggregate into larger, more easily filterable crystals.

  • Slower Addition of Reagent: Adding the precipitating agent (this compound) slowly and with constant stirring can promote the growth of larger crystals rather than rapid nucleation of fine particles.

  • Appropriate Filter Media: Consider using a finer porosity filter paper or a membrane filter if the precipitate is exceptionally fine.

References

Stability and degradation of 2-Nitroso-1-naphthol reagent solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Nitroso-1-naphthol reagent solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliability and consistency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a this compound stock solution?

A1: A common method for preparing a this compound solution involves dissolving the solid reagent in a suitable organic solvent. For instance, a 0.5% (w/v) solution can be prepared in ethanol or acetone. Gentle warming and stirring may be required to ensure complete dissolution. It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Q2: How should this compound solutions be stored to ensure maximum stability?

A2: To maximize the shelf-life of your reagent solution, it is imperative to store it in a tightly sealed, amber glass bottle to protect it from light.[1] The solution should be kept in a cool, dark place, such as a refrigerator at 2-8°C. Avoid exposure to direct sunlight, high temperatures, and sources of ignition.[2]

Q3: My freshly prepared this compound solution is light yellow, but it has turned brown over time. Is it still usable?

A3: A color change from yellow to brown is a common observation and indicates potential degradation of the reagent.[3] This is often accelerated by exposure to light, air (oxidation), and elevated temperatures. While a slight color change may not significantly impact all applications, a noticeable darkening suggests a decrease in the concentration of the active reagent and the formation of degradation products. For quantitative analyses, it is highly recommended to use a freshly prepared or properly stored solution that has not undergone a significant color change.

Q4: Can I use a this compound solution that has formed a precipitate?

A4: No, a solution with a precipitate should not be used without further investigation. Precipitation may occur if the solution is stored at too low a temperature, if the solvent has evaporated, or if degradation products are insoluble. Using such a solution will lead to inaccurate reagent concentration and unreliable experimental results. It is best to discard the solution and prepare a fresh one.

Q5: What are the primary factors that cause the degradation of this compound solutions?

A5: The main factors contributing to the degradation of this compound solutions are:

  • Light Exposure: The compound is known to be light-sensitive and can undergo photodegradation.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Oxidation: Exposure to air can lead to oxidative degradation.

  • pH: The stability of the reagent can be pH-dependent, especially in aqueous or mixed-solvent systems. It is generally incompatible with strong acids and bases.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Issue Potential Cause(s) Recommended Action(s)
Solution appears cloudy or has a precipitate. 1. Incomplete dissolution of the solid reagent.2. Storage at a temperature below the solubility limit.3. Contamination of the solvent or glassware.4. Formation of insoluble degradation products.1. Ensure the reagent is fully dissolved during preparation, using gentle warming if necessary.2. Store the solution at the recommended temperature (e.g., 2-8°C), and allow it to warm to room temperature before use if precipitation is due to cold.3. Use high-purity solvents and thoroughly clean glassware.4. If precipitation is due to degradation, discard the solution and prepare a fresh batch.
Reagent solution rapidly turns dark brown. 1. Exposure to strong light.2. Storage at elevated temperatures.3. Use of a solvent containing oxidizing impurities.1. Always store the solution in an amber bottle and in a dark location.2. Maintain storage at the recommended cool temperature.3. Use fresh, high-purity, or spectrophotometric grade solvents.
Inconsistent results in analytical assays (e.g., colorimetric determination of metals). 1. Degradation of the reagent solution, leading to a lower effective concentration.2. Use of a solution of incorrect concentration.3. Interference from degradation products.1. Prepare fresh reagent solution at regular intervals. Consider performing a stability study to determine an appropriate "use by" date for your specific laboratory conditions (see Experimental Protocol below).2. Carefully check all calculations and measurements during preparation.3. If possible, use a stability-indicating analytical method (e.g., HPLC) to assess the purity of the reagent solution before use.[5]
Formation of an unexpected green color in the solution. The formation of a green solution has been noted when this compound is dissolved in alkaline solutions, such as sodium hydroxide. This is likely due to the formation of the sodium salt of the naphthoxide.Ensure the pH of your solution is appropriate for your application. If a green color appears unexpectedly in a non-alkaline solution, it may indicate a contamination issue.

Quantitative Stability Data (Illustrative Examples)

Disclaimer: The following tables present hypothetical data to illustrate how the stability of this compound solutions could be presented. Actual degradation rates will vary based on specific experimental conditions (e.g., solvent purity, light exposure, container type) and should be determined experimentally.

Table 1: Hypothetical Degradation of 0.5% this compound in Ethanol at Different Temperatures (Stored in Amber Glass)

Storage Time (Days)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 40°C
0100.0%100.0%100.0%
799.5%97.2%91.5%
1499.1%94.5%83.7%
3098.0%88.6%70.1%
6096.1%78.5%49.2%
9094.2%69.4%34.4%

Table 2: Hypothetical Effect of Light Exposure on the Stability of 0.5% this compound in Ethanol at 25°C

Storage Time (Days)% Remaining (Stored in Dark)% Remaining (Exposed to Ambient Lab Light)
0100.0%100.0%
199.8%95.1%
399.4%86.2%
798.5%74.3%
1497.0%55.2%

Experimental Protocols

Protocol 1: Preparation of 0.5% (w/v) this compound Ethanolic Solution
  • Materials:

    • This compound solid (analytical grade)

    • Ethanol (95% or absolute, analytical or HPLC grade)

    • 50 mL amber glass volumetric flask with a ground glass stopper

    • Analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh 0.250 g of this compound solid.

    • Transfer the solid into the 50 mL amber volumetric flask.

    • Add approximately 40 mL of ethanol to the flask.

    • Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.

    • Once dissolved and cooled to room temperature, add ethanol to the flask until the meniscus reaches the 50 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask with the reagent name, concentration, preparation date, and your initials. Store as recommended (2-8°C, protected from light).

Protocol 2: Forced Degradation Study to Determine Solution Shelf-Life

This protocol outlines a forced degradation study to assess the stability of your this compound solution under various stress conditions. A stability-indicating method, such as HPLC with UV detection, is required to quantify the parent compound and resolve it from any degradation products.[5]

  • Preparation:

    • Prepare a fresh batch of 0.5% this compound solution as described in Protocol 1.

    • Immediately determine its initial concentration (Time 0) using a validated HPLC method. This will serve as the 100% reference.

  • Stress Conditions:

    • Photolytic Stress: Transfer an aliquot of the solution into a clear glass vial and expose it to direct laboratory light or a photostability chamber. Keep a control sample from the same batch wrapped in aluminum foil to protect it from light.

    • Thermal Stress: Place aliquots of the solution in tightly sealed amber vials in ovens or incubators set at elevated temperatures (e.g., 40°C and 60°C). Also, keep a control sample at the recommended storage temperature (e.g., 4°C).

    • Acid/Base Hydrolysis: To separate aliquots of the solution, add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Monitor for any rapid changes.

    • Oxidative Stress: To an aliquot of the solution, add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

  • Time Points:

    • Analyze the samples from each stress condition at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month). The frequency of testing will depend on the rate of degradation observed.

  • Analysis:

    • At each time point, withdraw a sample from each condition.

    • Analyze the samples using the stability-indicating HPLC method.

    • Calculate the percentage of the remaining this compound relative to the Time 0 sample.

  • Establishing Shelf-Life:

    • Based on the degradation data, determine the time at which the concentration of this compound drops below an acceptable limit for your application (e.g., 95% of the initial concentration). This time frame can be established as the validated shelf-life for the solution under your specific laboratory and storage conditions.[6]

Visualizations

Reagent_Preparation_Workflow cluster_prep Preparation Steps cluster_storage Storage weigh 1. Weigh 0.250 g This compound transfer 2. Transfer to 50 mL Amber Flask weigh->transfer add_solvent 3. Add ~40 mL Ethanol transfer->add_solvent dissolve 4. Stir to Dissolve (Gentle heat if needed) add_solvent->dissolve cool 5. Cool to Room Temperature dissolve->cool top_up 6. Top up to 50 mL with Ethanol cool->top_up homogenize 7. Stopper and Homogenize top_up->homogenize label_store 8. Label and Store at 2-8°C, Protected from Light homogenize->label_store

Caption: Workflow for the preparation of a 0.5% this compound solution.

Troubleshooting_Workflow cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Issue with Reagent Solution? color_change Color Change (Yellow to Brown) start->color_change precipitate Precipitate or Cloudiness start->precipitate inconsistent_results Inconsistent Assay Results start->inconsistent_results degradation Degradation (Light, Heat, Air) color_change->degradation precipitate->degradation solubility Low Temperature or Solvent Evaporation precipitate->solubility concentration Incorrect Concentration or Degraded Reagent inconsistent_results->concentration prepare_fresh Prepare Fresh Solution degradation->prepare_fresh check_storage Verify Storage Conditions (Cool, Dark, Sealed) degradation->check_storage solubility->check_storage concentration->degradation concentration->prepare_fresh validate_stability Perform Stability Study (See Protocol 2) concentration->validate_stability

Caption: Troubleshooting logic for common issues with reagent solutions.

Degradation_Pathway cluster_main Hypothesized Degradation Pathway cluster_products Degradation Products NN This compound (Active Reagent) Oxidized Oxidized Naphthoquinones (e.g., 1,2-Naphthoquinone) NN->Oxidized Oxidation Polymer Polymeric Byproducts NN->Polymer Polymerization Denitrosated 1-Naphthol NN->Denitrosated Photoreduction/ Denitrosation Stressors Stress Factors (Light, Heat, O₂) Stressors->NN

Caption: Hypothesized degradation pathways of this compound in solution.

References

Light sensitivity and proper storage of 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of 2-Nitroso-1-naphthol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound that appears as a yellowish-brown crystalline powder.[1] It is commonly used as a complexing agent in the analysis of metals, particularly cobalt, and as a reagent in the synthesis of dyes.[2][3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] It is crucial to protect it from direct sunlight and heat.[6]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is explicitly classified as a light-sensitive compound.[4] Exposure to light can lead to degradation and a change in its physical and chemical properties.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What are the hazardous decomposition products of this compound?

A5: Under fire conditions, this compound can decompose to produce hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Color Change of Solid Reagent (e.g., from yellow to brown) 1. Light Exposure: The compound is light-sensitive and may darken upon exposure to light. 2. Moisture: Presence of moisture can also contribute to color change.1. Always store the reagent in an amber or opaque, tightly sealed container in a dark place. 2. Ensure the storage area is dry. If clumping is observed, the reagent may have absorbed moisture.
Inconsistent Results in Metal Chelation/Colorimetric Assays 1. Reagent Degradation: The this compound solution may have degraded due to light exposure or age. 2. Incorrect pH: The complex formation is pH-dependent. 3. Interfering Substances: Presence of strong oxidizing or reducing agents.1. Prepare fresh solutions of this compound for each experiment and protect them from light. 2. Verify and adjust the pH of the reaction mixture according to your protocol. 3. Ensure the sample matrix does not contain incompatible substances.
Precipitate Formation in a Prepared Solution 1. Low Solubility: this compound has limited solubility in water. 2. Degradation Products: Precipitation of degradation products over time.1. Use appropriate organic solvents like ethanol or dimethyl carbonate for dissolution. 2. Prepare solutions fresh and use them promptly. If a precipitate forms in an older solution, it should be discarded.
Low Assay Sensitivity 1. Sub-optimal Reagent Concentration: Incorrect concentration of the this compound solution. 2. Degraded Reagent: Use of a degraded reagent will lead to weaker complex formation and lower signal.1. Carefully prepare and standardize the concentration of your this compound solution. 2. Always use a freshly prepared, light-protected solution from a properly stored solid reagent.

Quantitative Data: Thermal Stability

Heating Rate (°C/min)Onset Decomposition Temperature (°C)
5129.01
10137.54
15143.62
20150.13
25155.69

This data indicates that as the rate of heating increases, the temperature at which decomposition begins also increases. However, a faster heating rate leads to a more rapid thermal decomposition.

Experimental Protocols

Protocol for Assessing the Photostability of a this compound Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing and utilizes UV-Vis spectrophotometry to monitor for degradation.[7][8]

Objective: To determine the stability of a this compound solution upon exposure to light.

Materials:

  • This compound

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • A calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps as per ICH Q1B)

  • Aluminum foil

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of this compound and dissolve it in a known volume of ethanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

    • Prepare this solution in a low-light environment.

  • Preparation of Samples:

    • Test Sample: Transfer an aliquot of the stock solution into a quartz cuvette. This sample will be exposed to light.

    • Control Sample: Transfer an identical aliquot of the stock solution into another quartz cuvette and wrap it completely in aluminum foil to protect it from light.

  • Initial Measurement (Time = 0):

    • Record the UV-Vis spectrum of the stock solution from 200 to 600 nm to determine the initial absorbance maximum (λmax). The expected λmax in ethanol is around 261 nm.

  • Exposure to Light:

    • Place both the test and control samples in the photostability chamber. The control sample should be placed alongside the test sample.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH Q1B.[9]

  • Monitoring Degradation:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove both cuvettes from the chamber.

    • Record the UV-Vis spectrum of both the test and control samples.

    • Monitor for any decrease in absorbance at the λmax and the appearance of new peaks, which would indicate the formation of degradation products.

  • Data Analysis:

    • Compare the spectra of the test sample over time to the initial spectrum and the spectra of the control sample.

    • Calculate the percentage degradation at each time point by comparing the absorbance at λmax of the test sample to that of the control sample.

    • A significant change in the UV-Vis spectrum of the test sample compared to the control indicates photolability.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Experiment Yields Unexpected Results issue_type What is the nature of the issue? start->issue_type color_change Solid reagent appears discolored (dark brown) issue_type->color_change Visual Inspection inconsistent_results Inconsistent analytical results issue_type->inconsistent_results Analytical Data low_signal Low signal or sensitivity issue_type->low_signal Analytical Data check_storage Verify storage conditions: - Tightly sealed? - Protected from light? - Stored in a cool, dry place? color_change->check_storage check_solution_prep Review solution preparation: - Solution prepared fresh? - Protected from light during preparation and use? - Correct solvent and pH? inconsistent_results->check_solution_prep low_signal->check_solution_prep check_storage->inconsistent_results No, storage is correct improper_storage Improper Storage check_storage->improper_storage Yes discard_reagent Action: Discard discolored reagent and use a fresh, properly stored batch. improper_storage->discard_reagent degraded_solution Solution may be degraded or improperly prepared. check_solution_prep->degraded_solution No check_concentration Verify reagent concentration and instrument calibration. check_solution_prep->check_concentration Yes, preparation is correct prepare_fresh Action: Prepare a fresh solution, ensuring minimal light exposure and correct pH. degraded_solution->prepare_fresh concentration_issue Incorrect concentration or instrument issue. check_concentration->concentration_issue Issue Found recalibrate Action: Re-prepare and standardize the reagent solution. Calibrate the instrument. concentration_issue->recalibrate

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Stability of 2-Nitroso-1-naphthol Metal Chelates in the Presence of Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroso-1-naphthol metal chelates and surfactants.

Frequently Asked Questions (FAQs)

Q1: Why are surfactants used in experiments with this compound metal chelates?

A1: this compound forms water-insoluble colored complexes with many metal ions.[1][2] Surfactants are used to solubilize these metal chelates in aqueous solutions, which simplifies the analytical procedure by eliminating the need for hazardous and time-consuming liquid-liquid extraction steps.[1][3] The use of micellar media, formed by surfactants, can also enhance the absorption sensitivities of the metal complexes.[1][3]

Q2: What types of surfactants are commonly used with this compound?

A2: Both non-ionic and cationic surfactants are commonly employed. Non-ionic surfactants like Tween 80 and Tween 40 have been reported for the determination of various metal ions.[1][3] Cationic surfactants such as Cetyltrimethylammonium Bromide (CTAB) have also been studied for their effect on the formation of metal complexes with this compound.[4][5]

Q3: How do surfactants affect the stability of this compound metal chelates?

A3: Surfactant micelles provide a microenvironment that can influence the kinetics and equilibrium of complex formation. For instance, the rate of complex formation between Co(II) and this compound has been studied in the presence of CTAB micelles, with the reaction kinetics being explained by a pseudo-phase model.[4][5] The stability of the chelates can be affected by the partitioning of the reactants between the aqueous and micellar phases.

Q4: What is the role of pH in the formation and stability of these chelates in micellar media?

A4: The pH of the solution is a critical parameter that influences the formation and stability of the metal chelates. The optimal pH for complex formation varies depending on the metal ion. For example, the determination of Fe(III) with 1-nitroso-2-naphthol in a Tween 40 micellar medium is carried out at a pH of 1.[1] It is essential to control the pH to ensure the complete formation of the desired chelate and to minimize interference from other ions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low absorbance reading or incomplete complex formation. 1. Incorrect pH of the solution.2. Insufficient concentration of this compound.3. Inadequate surfactant concentration (below the critical micelle concentration, CMC).4. Interference from other metal ions.1. Verify and adjust the pH of the solution to the optimal value for the specific metal ion.2. Increase the concentration of the this compound solution.3. Ensure the surfactant concentration is above its CMC to facilitate micelle formation and chelate solubilization.4. Use appropriate masking agents to eliminate interference from other metal ions.
Precipitation of the metal chelate even in the presence of surfactant. 1. Surfactant concentration is too low.2. The chosen surfactant is not effective for the specific metal chelate.3. High ionic strength of the solution affecting micelle formation.1. Increase the surfactant concentration.2. Experiment with a different type of surfactant (e.g., switch from a non-ionic to a cationic surfactant).3. Dilute the sample or adjust the ionic strength of the medium.
Inconsistent or non-reproducible results. 1. Fluctuation in temperature.2. Instability of the prepared reagents.3. Variation in the order of reagent addition.4. Contamination of glassware.1. Perform experiments at a constant and controlled temperature.2. Prepare fresh reagent solutions, especially the this compound solution, as it can be light-sensitive.3. Standardize the order of addition of metal ion, buffer, surfactant, and chelating agent.4. Ensure all glassware is thoroughly cleaned and rinsed with deionized water.
Spectral interference from the surfactant or other components. 1. The surfactant itself absorbs at the analytical wavelength.2. Presence of impurities in the surfactant or other reagents.1. Run a reagent blank containing all components except the metal ion to zero the spectrophotometer.2. Use high-purity surfactants and reagents.

Quantitative Data

The following table summarizes available quantitative data on the stability of this compound metal chelates.

Metal IonSurfactantStability Constant (K)Wavelength (λmax)Molar Absorptivity (ε)Reference
Fe(II)None (for comparison)7.5 x 10¹³ M⁻²³700 nm23400 cm⁻¹[4]
Fe(III)Tween 40 (5%)Not Reported446 nm1.69 x 10⁴ L mol⁻¹ cm⁻¹[1]
Co(II)CTAB (0.002 M)Association constants for Co²⁺ and NAPH to CTAB micelle were calculated.430 nmNot Reported[4][5]

Experimental Protocols

Spectrophotometric Determination of Metal Ions in Micellar Medium

This protocol is a generalized procedure based on methodologies reported for the determination of metal ions using a chelating agent and a surfactant.[1][3]

1. Reagents and Solutions:

  • Standard Metal Ion Stock Solution (1000 ppm): Prepare by dissolving a known weight of a high-purity salt of the metal ion in deionized water with a few drops of an appropriate acid to prevent hydrolysis. Dilute to a known volume.

  • This compound Solution (e.g., 0.1% w/v): Dissolve the required amount of this compound in a suitable solvent like ethanol or acetone.

  • Surfactant Stock Solution (e.g., 5% w/v): Prepare a stock solution of the desired surfactant (e.g., Tween 80, CTAB) in deionized water.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation.

2. Procedure:

  • Into a series of 25 mL volumetric flasks, add increasing volumes of the standard metal ion solution to prepare a set of calibration standards.

  • To each flask, add the required volume of the buffer solution to adjust the pH.

  • Add a specific volume of the surfactant stock solution to ensure the final concentration is above the CMC.

  • Add a fixed volume of the this compound solution to each flask.

  • Dilute the solutions to the mark with deionized water and mix well.

  • Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the metal ion.

  • Plot a calibration curve of absorbance versus the concentration of the metal ion.

  • To determine the concentration of the metal ion in an unknown sample, treat the sample in the same way as the standards and measure its absorbance. The concentration can be determined from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Metal Solutions E Mix Reagents: Metal + Buffer + Surfactant + Ligand A->E B Prepare this compound Solution B->E C Prepare Surfactant Solution C->E D Prepare Buffer Solution D->E F Complex Formation in Micellar Medium E->F Incubation G Spectrophotometric Measurement (Absorbance) F->G H Data Analysis: Calibration Curve G->H I Determine Unknown Concentration H->I

Caption: Experimental workflow for the spectrophotometric determination of metal ions.

Signaling_Pathway cluster_reactants Reactants in Aqueous Solution cluster_micelle Micellar Pseudophase M Metal Ion (Mn+) ML [M(L)n] Insoluble Chelate M->ML Complexation L This compound (Ligand) L->ML S Surfactant Monomers Micelle Micelle S->Micelle Aggregation > CMC ML_sol [M(L)n]sol Solubilized Chelate Micelle->ML_sol Solubilization ML->ML_sol

Caption: Logical relationship of chelate formation and solubilization by surfactants.

References

Technical Support Center: Enhancing Selectivity in 2-Nitroso-1-naphthol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Nitroso-1-naphthol and its derivatives for chemical analysis, particularly in the spectrophotometric determination of cobalt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

A1: this compound is an organic compound that acts as a chelating agent, forming colored complexes with various metal ions.[1] It is widely used in analytical chemistry for the spectrophotometric and gravimetric determination of metals, most notably cobalt.[2] The reaction with cobalt forms a stable, colored complex, allowing for its quantification.[3]

Q2: What is the optimal pH for the reaction between this compound and cobalt?

A2: The optimal pH for the formation of the cobalt complex with this compound-4-sulfonic acid is between 6.0 and 10.0. Within this range, the absorbance of the complex is at its maximum.[4]

Q3: What are the common interfering ions in the determination of cobalt using this compound?

A3: Several metal ions can interfere with the determination of cobalt by forming their own colored complexes with this compound. The most common interfering ions include iron(III), copper(II), and nickel(II).[4] Other ions that can cause interference or precipitation include lead(II), cadmium(II), mercury(II), bismuth(III), tin(IV), and chromium(VI).[4]

Q4: What is a masking agent and how does it improve the selectivity of the reaction?

A4: A masking agent is a reagent that reacts with interfering ions to form stable, often colorless, complexes. This prevents the interfering ions from reacting with this compound, thereby improving the selectivity of the analysis for the target metal ion, such as cobalt.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inaccurate or non-reproducible results 1. Incorrect pH: The pH of the solution is outside the optimal range for complex formation. 2. Presence of interfering ions: Other metal ions are reacting with the this compound. 3. Reagent degradation: The this compound solution has degraded over time.1. Verify and adjust pH: Ensure the pH of the solution is between 6.0 and 10.0 using a calibrated pH meter.[4] 2. Use a masking agent: Add an appropriate masking agent to complex with the interfering ions (see table below). 3. Prepare fresh reagent: Prepare a fresh solution of this compound.
High background absorbance 1. Excess reagent: The concentration of this compound is too high. 2. Turbidity: The sample is turbid or contains suspended particles.1. Optimize reagent concentration: Determine the optimal concentration of this compound for your specific application. 2. Filter or centrifuge the sample: Remove any particulate matter before analysis.
Precipitate formation 1. Low solubility of the complex: The metal complex formed is not sufficiently soluble in the solvent. 2. Presence of certain interfering ions: Some ions may form insoluble precipitates with the reagent.[4]1. Use a surfactant: Incorporating a surfactant like sodium dodecyl sulphate (SDS) can enhance the solubility of the complex.[5] 2. Identify and mask the interfering ion: Use appropriate masking agents to prevent the precipitation of interfering ions.

Data on Masking Agents for Interfering Ions

The following table summarizes the use of citrate as a masking agent for iron(III) and copper(II) interference in the spectrophotometric determination of cobalt using a this compound derivative.

Interfering Ion Masking Agent Concentration of Masking Agent Effectiveness
Iron(III) (Fe³⁺)Citrate Ion0.1 MEfficiently complexes Fe³⁺, allowing for accurate absorbance measurements of the cobalt complex.[4]
Copper(II) (Cu²⁺)Citrate Ion0.1 MEfficiently complexes Cu²⁺, permitting accurate absorbance measurements of the cobalt complex.[4]

Table based on data from a study using this compound-4-sulfonic acid for cobalt determination.[4]

Experimental Protocols & Visualizations

General Protocol for Spectrophotometric Determination of Cobalt

This protocol outlines the general steps for the determination of cobalt using this compound with the inclusion of a masking agent.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Sample 1. Obtain Sample Solution Masking 2. Add Masking Agent (e.g., Citrate) Sample->Masking To complex interfering ions pH_adjust 3. Adjust pH to 6.0-10.0 Masking->pH_adjust Optimize reaction conditions Reagent 4. Add this compound Solution pH_adjust->Reagent Incubate 5. Allow for Complex Formation Reagent->Incubate Spectro 6. Measure Absorbance at λmax Incubate->Spectro Analysis 7. Determine Cobalt Concentration Spectro->Analysis Using a calibration curve

Caption: Workflow for the spectrophotometric determination of cobalt.

Decision Pathway for Selecting a Masking Agent

The selection of an appropriate masking agent is crucial for achieving high selectivity. This diagram illustrates a logical approach to this process.

G Start Start: Interference Suspected Identify Identify Potential Interfering Ions Start->Identify Fe_Cu Fe(III) or Cu(II) Present? Identify->Fe_Cu Add_Citrate Add Citrate Solution Fe_Cu->Add_Citrate Yes Other_Ions Other Interfering Ions Present? Fe_Cu->Other_Ions No Add_Citrate->Other_Ions Consult Consult Literature for Specific Masking Agent Other_Ions->Consult Yes Proceed Proceed with Analysis Other_Ions->Proceed No Consult->Proceed End End Proceed->End

Caption: Decision-making process for masking agent selection.

References

Minimizing background absorbance in spectrophotometric methods using 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance and address other common issues encountered when using 2-Nitroso-1-naphthol in spectrophotometric assays.

Frequently Asked Questions (FAQs)

Q1: Why is my blank absorbance unusually high?

High blank absorbance can be caused by several factors:

  • Reagent Contamination: The this compound reagent itself may have degraded or the solvent used to prepare it may contain impurities. This compound is a yellow powder, and its solutions can exhibit noticeable absorbance.[1] Over time, the reagent can change color from light yellow to dark brown, which may affect its absorbance profile.

  • Improper Blank Preparation: The blank solution must contain all components of the sample solution except for the analyte of interest.[2][3][4] Any omission or difference in the matrix between the blank and the sample can lead to a high background reading.

  • Cuvette Contamination or Damage: Residuals from previous samples, fingerprints, or scratches on the cuvette surface can scatter light and increase absorbance readings.[5][6][7]

  • Solvent Absorbance: The solvent used may absorb light at the analytical wavelength. For instance, ethanol exhibits strong absorbance below 210 nm.[8]

  • Instrumental Factors: Issues such as an unstable light source (not properly warmed up), stray light, or incorrect baseline correction can all contribute to high blank readings.[6][8][9]

Q2: How can I reduce the background absorbance from the this compound reagent itself?

  • Wavelength Selection: Choose an analytical wavelength where the analyte's absorbance is maximal while the reagent's absorbance is minimal. For example, when determining metals that form colored complexes with this compound, measurements are often taken in the visible region where the reagent's absorbance is lower than in the UV region. The Fe2+ complex, for instance, is measured at 700 nm.[1][5]

  • pH Optimization: The absorption spectrum of this compound is highly dependent on pH.[1] By controlling the pH of the solution, you can shift the reagent's absorption maxima away from your analytical wavelength.

  • Reagent Concentration: Use the minimum concentration of this compound required for complete reaction with your analyte. Excess reagent will contribute to the background absorbance.

  • Purification of Reagent: If the reagent is suspected to be impure, it can be purified by recrystallization from a water-ethanol mixture.[1]

Q3: What is the correct way to prepare a blank solution for my experiment?

A proper blank solution is crucial for accurate measurements.[1][2][3][10] It should contain the same solvent, buffer, and any other reagents (including this compound) at the same concentration as the sample, but with the analyte omitted.[2][3][4] This allows the spectrophotometer to be zeroed on the background signal from the cuvette, solvent, and reagents, so that the final measurement reflects only the absorbance of the analyte.[4][11]

Q4: What are common sources of interference in methods using this compound?

  • Competing Metal Ions: When using this compound to determine a specific metal ion, other metal ions that also form complexes with the reagent can interfere. For example, when determining iron (Fe2+), cobalt (Co2+) and palladium (Pd2+) ions can interfere.[1]

  • Matrix Effects: Components in the sample matrix other than the analyte can react with this compound or absorb light at the analytical wavelength.

  • Particulates: Suspended particles in the sample can cause light scattering, leading to erroneously high absorbance readings.[12]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving high background absorbance issues.

Diagram: Troubleshooting Workflow for High Background Absorbance

TroubleshootingWorkflow Troubleshooting High Background Absorbance start High Background Absorbance Detected check_blank 1. Re-evaluate Blank Preparation - Correct components? - Same reagent lot? - Freshly prepared? start->check_blank check_cuvettes 2. Inspect and Clean Cuvettes - Scratches or fingerprints? - Properly cleaned? check_blank->check_cuvettes If blank is correct re_blank Prepare fresh blank and re-measure check_blank->re_blank If issues found check_reagent 3. Assess Reagent Quality - Discoloration? - Expired? - Freshly prepared solution? check_cuvettes->check_reagent If cuvettes are clean clean_cuvettes Thoroughly clean cuvettes and re-measure check_cuvettes->clean_cuvettes If issues found check_instrument 4. Verify Instrument Performance - Lamp warmed up? - Correct wavelength? - Run performance check? check_reagent->check_instrument If reagent is good prepare_new_reagent Prepare fresh reagent solution and re-measure check_reagent->prepare_new_reagent If issues found troubleshoot_instrument Consult instrument manual for troubleshooting check_instrument->troubleshoot_instrument If issues found escalate Issue Persists: Consult Senior Staff or Technical Support check_instrument->escalate If no issues found re_blank->check_cuvettes If unsuccessful problem_solved Problem Resolved re_blank->problem_solved If successful clean_cuvettes->check_reagent If unsuccessful clean_cuvettes->problem_solved If successful prepare_new_reagent->check_instrument If unsuccessful prepare_new_reagent->problem_solved If successful troubleshoot_instrument->problem_solved If successful troubleshoot_instrument->escalate If unsuccessful

Caption: A step-by-step workflow for diagnosing high background absorbance.

Data Presentation

The optimal experimental conditions for using this compound can vary depending on the analyte and the solvent system. The following tables summarize key parameters from the literature.

Table 1: Wavelengths for Spectrophotometric Determination of this compound in Various Media

MediumVolume Fraction of EthanolpH/Acidity/BasicityWavelength (λmax, nm)
Absolute Ethanol100%Neutral261
Acidic Ethanol-Water20%c(HCl) = 0.05 mol dm⁻³261
Basic Ethanol-Water20%c(NaOH) = 0.05 mol dm⁻³278, 325, 430
Data sourced from Croatica Chemica Acta.[1]

Table 2: Conditions for Metal Complexation with Nitroso-Naphthols

AnalyteReagentpHWavelength (λmax, nm)
Fe²⁺This compound6.06700
Co²⁺This compound-4-sulfonic Acid7.0525
Fe³⁺1-Nitroso-2-naphthol1.0446
Data compiled from various sources.[1][13][14]

Experimental Protocols

Protocol 1: Preparation of a Blank Solution for Metal Ion Analysis

This protocol describes the preparation of a reagent blank for the determination of a metal ion (e.g., Fe²⁺) using this compound.

  • Prepare Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., Britton-Robinson buffer at pH 6.06 for Fe²⁺ determination).[1]

  • Add Reagent: To a volumetric flask, add the same volume of the this compound solution in ethanol that will be used for the samples.

  • Add Buffer and Dilute: Add the required volume of the buffer solution and dilute to the final volume with deionized water.

  • Mix Thoroughly: Ensure the solution is well-mixed.

  • Use for Zeroing: Use this solution to zero the spectrophotometer at the analytical wavelength (e.g., 700 nm for the Fe²⁺ complex) before measuring the absorbance of the samples.[1]

Protocol 2: General Cuvette Cleaning Procedure

Proper cuvette cleaning is essential to prevent contamination and minimize background absorbance.[5][13][14][15]

  • Initial Rinse: Immediately after use, rinse the cuvette 3-4 times with deionized water.[13]

  • Detergent Wash (if necessary): For stubborn residues, soak the cuvette in a mild laboratory detergent solution.[5][14] Avoid using brushes on the optical surfaces to prevent scratches.[5]

  • Thorough Rinsing: Rinse the cuvette thoroughly with deionized water to remove all traces of the detergent.

  • Solvent Rinse: Rinse with a volatile solvent like ethanol or acetone to facilitate drying.[13][15]

  • Drying: Allow the cuvette to air dry in a dust-free environment or use a stream of clean, dry air.

  • Storage: Store cuvettes in a dedicated, padded case to prevent scratches and dust accumulation.[5]

Diagram: General Experimental Workflow

ExperimentalWorkflow General Workflow for Spectrophotometric Analysis prep_reagents 1. Prepare Reagents - Analyte Standards - this compound Solution - Buffer Solution prep_samples 2. Prepare Samples and Blank - Pipette sample/standard or solvent (for blank) into flasks - Add buffer and reagent - Dilute to volume prep_reagents->prep_samples instrument_setup 3. Instrument Setup - Turn on and allow lamp to warm up - Set analytical wavelength prep_samples->instrument_setup zero_instrument 4. Zero Instrument - Fill cuvette with blank solution - Place in spectrophotometer and set absorbance to zero instrument_setup->zero_instrument measure_samples 5. Measure Samples - Rinse cuvette with sample/standard - Fill cuvette and measure absorbance zero_instrument->measure_samples data_analysis 6. Data Analysis - Plot calibration curve - Determine sample concentrations measure_samples->data_analysis

Caption: A generalized workflow for analysis using this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Nitroso-1-naphthol and 1-nitroso-2-naphthol for Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chelation Performance with Supporting Experimental Data.

In the realm of coordination chemistry and its applications in analytical sciences and toxicology, the selection of an appropriate chelating agent is paramount for the effective sequestration of heavy metal ions. Among the vast array of organic ligands, nitrosonaphthols have garnered significant attention due to their ability to form stable, colored complexes with a variety of metal ions. This guide provides a detailed comparison of two isomeric nitrosonaphthols, 2-Nitroso-1-naphthol and 1-nitroso-2-naphthol, focusing on their efficacy in heavy metal chelation.

Performance in Heavy Metal Chelation: A Quantitative Comparison

The effectiveness of a chelating agent is quantitatively expressed by the stability constant (log K) of the metal-ligand complex. A higher log K value indicates a more stable complex and, consequently, a greater affinity of the ligand for the metal ion. While comprehensive comparative data for a wide range of heavy metals under identical experimental conditions are scarce in the literature, available data and qualitative observations from various studies allow for a comparative assessment.

A study on a chelating resin functionalized with this compound reported generally higher exchange capacities for several metal ions, including V(V), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Pd(II), and U(VI), when compared to a similar resin functionalized with 1-nitroso-2-naphthol. This suggests a potentially greater overall chelation efficiency for this compound for this broad range of metals.

One of the few directly reported stability constants is for the iron(II) complex of this compound. The tris(2-nitroso-1-naphtholate)ferrate(II) ion, a 1:3 metal-to-ligand complex, exhibits a high stability constant (Kstability) of 7.5 x 1013 M-3. This corresponds to a log K value of approximately 13.88, indicating a very strong and stable complex.

Table 1: Comparison of Chelation Properties

FeatureThis compound1-nitroso-2-naphthol
Reported Metal Affinities V(V), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Pd(II), U(VI)Co(II), Pd(II), Cu(II), Fe(II), Fe(III)[1]
Fe(II) Complex Stability (log K) ~13.88 (for 1:3 complex)Data not readily available for direct comparison
General Chelation Capacity Reported to have generally higher exchange capacities in resin formEffective chelator, widely used in analytical chemistry

Experimental Protocols

The evaluation of the chelation properties of this compound and 1-nitroso-2-naphthol involves their synthesis followed by the determination of the stability constants of their metal complexes.

Synthesis of Nitrosonaphthols

Synthesis of this compound:

This synthesis typically involves the nitrosation of 1-naphthol. A general procedure is as follows:

  • Dissolve 1-naphthol in an aqueous sodium hydroxide solution.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite.

  • Slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) dropwise while maintaining a low temperature (0-5 °C) and stirring vigorously.

  • The this compound precipitates as a solid.

  • The precipitate is then filtered, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 1-nitroso-2-naphthol:

The synthesis of 1-nitroso-2-naphthol is achieved through the nitrosation of 2-naphthol. The procedure is analogous to the synthesis of its isomer:

  • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the resulting solution to below 5°C using an ice bath.

  • Add a solution of sodium nitrite.

  • Slowly add a cooled acid, such as sulfuric acid, while keeping the temperature low to facilitate the precipitation of 1-nitroso-2-naphthol.[2]

  • The precipitate is collected by filtration, washed with water, and can be purified by recrystallization.

Determination of Stability Constants

The stability constants of the metal complexes can be determined using various techniques, most commonly potentiometric titration and spectrophotometry.

Potentiometric Titration:

This method involves monitoring the change in pH of a solution containing the metal ion and the ligand upon titration with a standard base. The data from the titration curve can be used to calculate the formation constants of the metal-ligand complexes.

Workflow for Potentiometric Titration:

A Prepare Solutions: - Metal Ion Solution - Ligand Solution - Standard Acid - Standard Base B Calibrate pH Electrode A->B C Titrate Ligand with Base (to determine pKa) B->C D Titrate Metal-Ligand Mixture with Base B->D E Record pH vs. Volume of Base C->E D->E F Plot Titration Curves E->F G Calculate Formation Constants (e.g., using Bjerrum's method) F->G

Potentiometric titration workflow.

Spectrophotometry (Job's Method of Continuous Variation):

This method is used to determine the stoichiometry of the metal-ligand complex. A series of solutions are prepared where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.

Workflow for Spectrophotometric Analysis (Job's Method):

A Prepare Stock Solutions: - Metal Ion - Ligand B Prepare Series of Solutions with Varying Metal:Ligand Mole Ratios (Total Moles Constant) A->B C Measure Absorbance of Each Solution at λmax of the Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from the Maximum of the Plot D->E F Calculate Stability Constant E->F

Spectrophotometric analysis workflow.

Mechanism of Chelation

Both this compound and 1-nitroso-2-naphthol are bidentate ligands, meaning they bind to a central metal ion through two donor atoms. In the case of these nitrosonaphthols, the coordination occurs through the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group, forming a stable five-membered chelate ring. The formation of this chelate ring is the primary mechanism behind their ability to sequester heavy metal ions. The stability of the resulting complex is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Chelation Mechanism of Nitrosonaphthols:

cluster_ligand Nitrosonaphthol Ligand cluster_complex Metal Chelate Complex Ligand Nitrosonaphthol (Isomer 1 or 2) Hydroxyl Hydroxyl Group (-OH) Ligand->Hydroxyl Oxygen Donor Nitroso Nitroso Group (-NO) Ligand->Nitroso Nitrogen Donor Complex Stable 5-Membered Chelate Ring Hydroxyl->Complex Coordination Bond Nitroso->Complex Coordination Bond Metal Heavy Metal Ion (Mⁿ⁺) Metal->Complex

Chelation of a metal ion by a nitrosonaphthol.

Conclusion

Both this compound and 1-nitroso-2-naphthol are effective chelating agents for a range of heavy metals, forming stable complexes primarily through the formation of a five-membered chelate ring involving the hydroxyl and nitroso groups. Based on available data, this compound may offer a broader range of high-affinity chelation for various metal ions. However, the selection of the optimal chelator will ultimately depend on the specific metal ion of interest, the pH of the medium, and the desired application, whether it be for analytical determination, environmental remediation, or as a component in drug development. Further research providing a systematic comparison of the stability constants of both isomers with a wider array of heavy metals under standardized conditions would be invaluable to the scientific community.

References

A Comparative Guide to 2-Nitroso-1-naphthol and Dithiooxamide for Trace Copper Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of trace amounts of copper is crucial in various analytical applications. Two common chromogenic reagents employed for this purpose are 2-Nitroso-1-naphthol and dithiooxamide. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific analytical needs.

Quantitative Performance Comparison

The selection of a chromogenic reagent is often dictated by its analytical performance. The following table summarizes the key quantitative parameters for the detection of copper using this compound and dithiooxamide.

ParameterThis compoundDithiooxamide
Molar Absorptivity (ε) 1.90 x 10⁴ L·mol⁻¹·cm⁻¹ at 483.5 nm[1]7.04 × 10³ L·mol⁻¹·cm⁻¹ at 525 nm
Optimal pH 9[1]Acidic (0.6 M - 1.5 M H₂SO₄)
Color of Complex Information not availableRed in acidic medium
Selectivity & Interferences Reacts with Fe(III), Co(II), and Ni(II). Interferences can be mitigated by pH adjustment or masking agents (e.g., ammonia, oxalate).[2]Generally considered to have relatively few interferences in acidic media.
Detection Limit 1.7 ng/mL[1]Information not available

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are the experimental protocols for the spectrophotometric determination of trace copper using both reagents.

Protocol for Copper Detection with this compound

This protocol is based on the formation of a colored complex between Cu(II) ions and this compound in a micellar medium, which enhances sensitivity.

Reagents:

  • Standard Copper (II) solution (1000 ppm)

  • This compound solution (0.1% w/v in ethanol)

  • Tween 40 solution (10% v/v)

  • Ammonia buffer solution (pH 9)

Procedure:

  • To a 10 mL volumetric flask, add an aliquot of the sample solution containing copper in the range of 1.7-120 ng/mL.

  • Add 1 mL of the 10% Tween 40 solution and mix well.

  • Add 2 mL of the ammonia buffer solution (pH 9).

  • Add 1 mL of the 0.1% this compound solution and mix.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solution to stand for 15 minutes for complete color development.

  • Measure the absorbance of the solution at 483.5 nm against a reagent blank prepared in the same manner without the copper solution.

  • Construct a calibration curve using standard copper solutions to determine the concentration of copper in the sample.

Protocol for Copper Detection with Dithiooxamide

This method relies on the reaction of copper ions with dithiooxamide in an acidic medium to form a red-colored complex.

Reagents:

  • Standard Copper (II) solution (1000 ppm)

  • Dithiooxamide solution (0.5% w/v in 2-propanol)

  • Sulfuric acid (concentrated)

  • 2-Propanol

Procedure:

  • Pipette 10 mL of an aqueous sample containing 0.1-1 mg of copper(II) into a 50 mL volumetric flask.

  • Carefully add a sufficient volume of concentrated sulfuric acid to achieve a final concentration between 0.6 M and 1.5 M after dilution.

  • Add 15 mL of 2-propanol.

  • Add 3.0 mL of the 0.50% (w/v) dithiooxamide solution to the flask and mix thoroughly.

  • Dilute the solution to the 50 mL mark with 2-propanol.

  • Prepare a reference blank solution by pipetting 10 mL of distilled water into a 50 mL volumetric flask, adding 15 mL of 2-propanol, 3.0 mL of the 0.50% (w/v) dithiooxamide solution, and diluting to 50 mL with 2-propanol.

  • Measure the absorbance of the sample solution at 525 nm against the prepared reagent blank.

  • Determine the copper concentration from a previously prepared calibration curve.

Reaction Mechanisms and Experimental Workflow

Visualizing the chemical reactions and experimental workflows can provide a clearer understanding of the detection methods.

Copper_2_Nitroso_1_naphthol_Reaction cluster_reactants Reactants Cu2_plus Cu²⁺ Complex Cu(C₁₀H₆O₂N)₂ Complex Cu2_plus->Complex pH 9 Two_NN 2 x this compound Two_NN->Complex Measurement Measure Absorbance at 483.5 nm Complex->Measurement Copper_Dithiooxamide_Reaction cluster_reactants Reactants Cu2_plus Cu²⁺ Complex [Cu(DTO)n]²⁺ Complex (Red) Cu2_plus->Complex Acidic Medium (H₂SO₄) DTO Dithiooxamide DTO->Complex Measurement Measure Absorbance at 525 nm Complex->Measurement

References

A Comparative Guide to the Spectrophotometric Determination of Cobalt Using 2-Nitroso-1-naphthol and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of elemental traces is paramount. This guide provides a detailed comparison of the 2-Nitroso-1-naphthol spectrophotometric method for cobalt determination against two widely used alternatives: Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The information presented herein is compiled from various scientific sources to offer an objective overview of each method's performance, supported by experimental data.

The this compound Spectrophotometric Method

The this compound method is a well-established colorimetric technique for the determination of cobalt. It relies on the formation of a stable, colored complex between cobalt ions and the this compound reagent. The intensity of the color, which is directly proportional to the cobalt concentration, is then measured using a spectrophotometer.

The reaction involves the oxidation of Co(II) to Co(III) by the reagent in a slightly acidic to neutral medium, forming a stable, red-brown tris(2-nitroso-1-naphtholato)cobalt(III) complex. This complex can be extracted into an organic solvent to enhance sensitivity and minimize interferences.

Accuracy and Precision

The this compound method is recognized for its good accuracy and precision, particularly in the parts per million (ppm) concentration range. Studies have reported an accuracy of ±2% within the ideal concentration range of 0.6 to 6.0 ppm of cobalt.[1] The precision, often expressed as relative standard deviation (RSD), has been documented to be around 3.4% for a 50 µg/L cobalt solution after a preconcentration step.[2] Another study reported a standard deviation corresponding to 0.02 ppm of cobalt.[1]

Alternative Methods for Cobalt Determination

While the this compound method is effective, other instrumental techniques are commonly employed for cobalt analysis, each with its own set of advantages and limitations.

Atomic Absorption Spectrometry (AAS)

AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. For cobalt analysis, a sample solution is nebulized and aspirated into a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS), where it is atomized. A light beam from a cobalt hollow-cathode lamp is passed through the atomized sample, and the amount of light absorbed is measured.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique used for elemental determinations. The sample is introduced into an inductively coupled plasma, which ionizes the atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is capable of detecting metals and several non-metals at concentrations as low as parts per trillion (ppt).

Performance Comparison

The choice of analytical method often depends on factors such as the required sensitivity, the sample matrix, throughput, and available instrumentation. The following table summarizes the performance characteristics of the this compound method, AAS, and ICP-MS for cobalt determination based on data from various studies.

ParameterThis compound Spectrophotometric MethodAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 5.4 µg/L (with preconcentration)[2]0.015 mg/L (Flame AAS)[3]0.06 µg/L[4]
Limit of Quantification (LOQ) Not consistently reported0.029 mg/L (Flame AAS)[3]Not consistently reported
Precision (RSD) 3.4% at 50 µg/L[2]1.21%[3]Generally <5%
Accuracy (% Recovery) ±2% in ideal range[1]90.7%[3]Typically 95-105%
Linear Range 15 to 400 µg/L (with preconcentration)[2]0 - 5 mg/L (Flame AAS)[3]Several orders of magnitude
Interferences Fe(III), Cu(II), Ni(II) can interfere[1]Spectral and chemical interferencesIsobaric and polyatomic interferences
Throughput ModerateHighHigh
Cost LowModerateHigh

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized procedures for each of the discussed methods.

This compound Spectrophotometric Method
  • Sample Preparation: Acidify the aqueous sample containing cobalt. If necessary, perform a digestion step to remove organic matter.

  • pH Adjustment: Adjust the pH of the sample solution to the optimal range for complex formation, typically between 3 and 8, using a suitable buffer solution.

  • Reagent Addition: Add a solution of this compound in a suitable solvent (e.g., ethanol or acetone).

  • Complex Formation: Allow sufficient time for the cobalt-reagent complex to form. Gentle heating can sometimes accelerate this process.

  • Extraction (Optional): Extract the colored complex into an immiscible organic solvent such as chloroform or isoamyl alcohol to concentrate the analyte and reduce matrix effects.

  • Spectrophotometric Measurement: Measure the absorbance of the solution or the organic extract at the wavelength of maximum absorbance (λmax), which is typically around 420-530 nm, against a reagent blank.

  • Quantification: Determine the concentration of cobalt from a calibration curve prepared using standard cobalt solutions.

Atomic Absorption Spectrometry (AAS) - Flame Method
  • Sample Preparation: Acidify the sample with nitric acid. If suspended solids are present, digestion may be required. Dilute the sample if the cobalt concentration is expected to be high.

  • Instrument Setup: Install a cobalt hollow-cathode lamp and set the monochromator to the primary wavelength for cobalt (240.7 nm). Optimize the flame conditions (air-acetylene).

  • Calibration: Aspirate a series of standard solutions of known cobalt concentrations to generate a calibration curve.

  • Sample Analysis: Aspirate the prepared samples and measure their absorbance.

  • Quantification: The instrument software calculates the concentration of cobalt in the samples based on the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Sample Preparation: Digest the sample using a mixture of high-purity acids (e.g., nitric and hydrochloric acid) in a closed-vessel microwave digestion system to ensure complete dissolution and to remove the organic matrix. Dilute the digested sample with deionized water to a suitable concentration.

  • Instrument Setup: Turn on the ICP-MS and allow it to warm up and stabilize. Perform daily performance checks and tuning using a tuning solution.

  • Calibration: Prepare a series of calibration standards covering the expected concentration range of cobalt in the samples. An internal standard is typically added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

  • Sample Analysis: Introduce the prepared samples into the ICP-MS via a peristaltic pump and nebulizer. The instrument measures the ion intensity at the specific mass-to-charge ratio for cobalt (m/z 59).

  • Quantification: The concentration of cobalt is determined by the instrument's software using the calibration curve and correcting for the internal standard response.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Sample Aqueous Sample Acidify Acidification Sample->Acidify pH_Adjust pH Adjustment Acidify->pH_Adjust Add_Reagent Add this compound pH_Adjust->Add_Reagent Complex_Formation Complex Formation Add_Reagent->Complex_Formation Extraction Solvent Extraction (Optional) Complex_Formation->Extraction Spectrophotometer Measure Absorbance Extraction->Spectrophotometer Concentration Determine Concentration Spectrophotometer->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Experimental workflow for the this compound spectrophotometric method.

AAS_ICPMS_Workflow cluster_sample_prep Sample Preparation cluster_aas AAS Analysis cluster_icpms ICP-MS Analysis Raw_Sample Raw Sample Digestion Acid Digestion Raw_Sample->Digestion Dilution Dilution Digestion->Dilution AAS_Intro Aspirate into Flame/Furnace Dilution->AAS_Intro ICPMS_Intro Introduce into Plasma Dilution->ICPMS_Intro AAS_Measure Measure Atomic Absorption AAS_Intro->AAS_Measure AAS_Result Calculate Concentration AAS_Measure->AAS_Result ICPMS_Measure Mass Spectrometry Analysis ICPMS_Intro->ICPMS_Measure ICPMS_Result Calculate Concentration ICPMS_Measure->ICPMS_Result

Caption: General experimental workflow for AAS and ICP-MS methods.

Conclusion

The this compound spectrophotometric method remains a viable and cost-effective technique for the determination of cobalt, offering good accuracy and precision for many applications. However, for analyses requiring higher sensitivity, lower detection limits, and greater sample throughput, modern instrumental methods like Atomic Absorption Spectrometry and particularly Inductively Coupled Plasma-Mass Spectrometry are superior alternatives. The choice of the most appropriate method will ultimately be guided by the specific analytical requirements, including the expected concentration of cobalt, the complexity of the sample matrix, and the available resources.

References

A comparative study of different chelating agents for the selective determination of cobalt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and selective determination of cobalt is crucial in a myriad of fields, from environmental monitoring and materials science to the development of pharmaceuticals. Chelating agents play a pivotal role in this process, forming stable, colored complexes with cobalt ions, thereby enabling their quantification, typically through spectrophotometry. This guide provides a comparative analysis of various chelating agents, offering a comprehensive overview of their performance based on experimental data to aid researchers in selecting the most suitable agent for their specific analytical needs.

Performance Comparison of Chelating Agents

The efficacy of a chelating agent for the selective determination of cobalt is governed by several key parameters, including its molar absorptivity (a measure of how strongly the complex absorbs light at a specific wavelength), the optimal pH range for complex formation, the wavelength of maximum absorbance (λmax), and its susceptibility to interference from other metal ions. The following table summarizes these critical performance indicators for several commonly employed chelating agents.

Chelating Agentλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Optimal pH RangeKey Interferences
Nitroso-R-salt 500 - 5501.607 x 10⁴[1]6.5 - 7.5[1]Fe(II), Fe(III), Cu(II), Ni(II)[2][3]
Thiocyanate 620> 2.5 x 10⁴ (in MIBK)2.5 - 5.0[4]Fe(III), Cu(II)
Dimethylglyoxime (in presence of an amine) ~450Not specifiedNeutralNi(II), Fe(II), Cu(II)[5][6]
1-(2-Pyridylazo)-2-Naphthol (PAN) 525 - 6203.77 x 10⁴[7]6[7]Ni(II), Fe(II)[8]
N,N'-bis(salicylidene)ethylenediamine (Salen) 4596.04 x 10⁵[9][10]Slightly acidic (0.001-0.003 M H₂SO₄)[9][10]Generally low interference[9][10]
Hydroxytriazenes 393 - 4171.1 x 10⁴ - 2.5 x 10⁴[11]5.5 - 7.9[11]Low interference from many ions[11]
[2-(4-Methoxyphenyl) Azo (4, 5-Dipheny Imidazole)] (MPAI) 4910.2703 x 10⁴[12]9[12]Not specified
Benzyl 2-pyridyl ketone 2-pyridylhydrazone (BPKPH) 4802.83 x 10⁴[13]Not specifiedNot specified
3-(2v-thiazolylazo)-2,6-diaminopyridine (TADAP) 598Not specified9 - 11[14]Ni(II), Cd(II)[14]

Experimental Workflow

The general procedure for the spectrophotometric determination of cobalt using a chelating agent involves a series of sequential steps to ensure accurate and reproducible results. The logical flow of this process is depicted in the diagram below.

ExperimentalWorkflow A Sample Preparation B pH Adjustment (Buffer Addition) A->B C Addition of Chelating Agent B->C D Complex Formation (Incubation) C->D E Addition of Masking Agent (Optional) D->E To mitigate interferences F Solvent Extraction (Optional) D->F To enhance sensitivity G Spectrophotometric Measurement D->G E->G F->G H Data Analysis (Concentration Determination) G->H

Caption: A generalized workflow for the selective determination of cobalt using a chelating agent and spectrophotometry.

Experimental Protocols

Detailed methodologies are critical for the successful application of these chelating agents. Below are representative experimental protocols for some of the key agents discussed.

Determination of Cobalt with Nitroso-R-Salt
  • Reagent Preparation : Prepare a standard stock solution of cobalt(II). A 0.2% (w/v) aqueous solution of Nitroso-R-salt is typically used. A buffer solution (e.g., acetate buffer) is required to maintain the optimal pH.

  • Sample Preparation : Take an aliquot of the sample solution containing cobalt in a volumetric flask.

  • pH Adjustment : Add the appropriate buffer solution to adjust the pH to the optimal range of 6.5-7.5.[1]

  • Complex Formation : Add a sufficient excess of the Nitroso-R-salt solution to the flask and mix well. The formation of the red-orange Co(II)-NRS complex is typically rapid.[2]

  • Masking of Interferences (if necessary) : To mitigate interferences from ions like Fe(II), Fe(III), Cu(II), and Ni(II), a sequential addition of masking agents such as fluoride and EDTA can be employed.[2]

  • Measurement : Dilute the solution to the mark with distilled water. Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 525 nm or 550 nm) against a reagent blank.[2][3]

  • Quantification : Determine the concentration of cobalt from a pre-established calibration curve.

Determination of Cobalt with Thiocyanate
  • Reagent Preparation : Prepare a standard cobalt(II) solution. A 10% (w/v) aqueous solution of a thiocyanate salt (e.g., ammonium thiocyanate) is used as the chromogenic reagent. An organic solvent such as isobutyl methyl ketone (MIBK) is required for extraction.[4]

  • Sample Preparation : Place an aliquot of the sample solution containing cobalt into a separatory funnel.

  • pH Adjustment : Add an acetate buffer to adjust the pH to the optimal range of 2.5 to 5.0.[4]

  • Complex Formation and Extraction : Add the thiocyanate solution to form the tetrathiocyanatocobaltate(II) complex. The complex can then be extracted into an organic solvent like MIBK by vigorous shaking.[4]

  • Measurement : After phase separation, measure the absorbance of the blue organic layer at approximately 620 nm against a solvent blank.[4]

  • Quantification : The cobalt concentration is determined by comparing the absorbance to a calibration curve prepared under identical conditions.

Determination of Cobalt with N,N'-bis(salicylidene)ethylenediamine (Salen)
  • Reagent Preparation : Synthesize or procure N,N'-bis(salicylidene)ethylenediamine (Salen). Prepare a standard solution of cobalt(II).

  • Sample Preparation : Take a suitable aliquot of the sample solution in a volumetric flask.

  • Reaction Conditions : The reaction is typically carried out in a slightly acidic solution (0.001-0.003 M H₂SO₄) in a 20% ethanol medium.[9][10]

  • Complex Formation : Add the Salen reagent to the sample solution. The formation of the light orange chelate is instantaneous.[9][10]

  • Measurement : Measure the absorbance of the solution at 459 nm. The absorbance is reported to be stable for over 24 hours.[9][10]

  • Quantification : Determine the cobalt concentration using a calibration curve. This method boasts a very high molar absorptivity and is reported to have minimal interference from a large number of cations and anions.[9][10]

Signaling Pathways and Logical Relationships

The underlying principle of spectrophotometric determination of cobalt with a chelating agent is based on the Beer-Lambert Law. The logical relationship between the components of this analytical method is illustrated in the following diagram.

BeerLambertLaw cluster_0 Beer-Lambert Law cluster_1 Experimental Components A Absorbance (A) c Concentration (c) A->c is proportional to epsilon Molar Absorptivity (ε) epsilon->A influences l Path Length (l) l->A influences Co Cobalt Ion (Co²⁺) Complex [Co(Chelator)n]²⁺ (Colored Complex) Co->Complex Chelator Chelating Agent Chelator->Complex Spectrophotometer Spectrophotometer Complex->Spectrophotometer is measured by Spectrophotometer->A

Caption: The relationship between cobalt concentration and absorbance as described by the Beer-Lambert Law.

Conclusion

The choice of a suitable chelating agent for the selective determination of cobalt is a critical decision that depends on the specific requirements of the analysis, including the expected concentration of cobalt, the presence of interfering ions, and the desired sensitivity. Nitroso-R-salt and PAN are widely used and well-characterized reagents. Thiocyanate offers good sensitivity, especially with solvent extraction. For ultra-sensitive applications with potentially complex matrices, N,N'-bis(salicylidene)ethylenediamine (Salen) presents a compelling option due to its exceptionally high molar absorptivity and selectivity. Researchers are encouraged to consider the data presented in this guide to make an informed decision that best aligns with their analytical objectives.

References

Performance of 2-Nitroso-1-naphthol in Diverse Environmental Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Nitroso-1-naphthol's performance in the determination of various metal ions across different environmental sample matrices. For researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of this compound as a chromogenic reagent, benchmarked against alternative analytical methods. The information is supported by experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of its applicability and limitations.

Comparative Performance Data

The efficacy of this compound and its isomer, 1-Nitroso-2-naphthol, is frequently evaluated for the spectrophotometric determination of metal ions. The following tables summarize their performance and compare it with other analytical techniques in various environmental samples.

Cobalt (Co) Determination in Water
MethodMatrixLimit of Detection (LOD)RecoveryMolar Absorptivity (L mol⁻¹ cm⁻¹)Wavelength (nm)
This compoundNatural and Waste Water- (Detection at 0.1 mg/L)>98%--
1-nitroso-2-naphthol-3,6, disulfonic acid disodium saltNatural and Waste Water0.1 mg/L>95% accuracy-520[1]
1-(2-Thiazolylazo)-2-naphthol (TAN)-CTABEnvironmental Water3.1 ng/cm²-1.89 x 10⁴572.7[2]
Dispersive Liquid-Liquid Microextraction-FAASFood, Environmental and Water12.4 ng/mL---[3]
Modified Nano Nickel Oxide-FAASNatural Water1.768 µg/L---[4]
Iron (Fe) Determination
MethodMatrixLimit of Detection (LOD)RecoveryMolar Absorptivity (L mol⁻¹ cm⁻¹)Wavelength (nm)
1-Nitroso-2-naphthol-Tween 40Industrial Waste Water, Steel1.7 ng/mL-1.69 x 10⁴446[5]
Atomic Absorption Spectrometry (AAS)Pickling and Passivating Solutions-Results in satisfactory agreement--[6]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Pickling and Passivating Solutions-Results in satisfactory agreement--[6]
UV-Vis SpectrophotometryPickling and Passivating Solutions-Results in satisfactory agreement--[6]
Cadmium (Cd) Determination
MethodMatrixLimit of Detection (LOD)RecoveryMolar Absorptivity (L mol⁻¹ cm⁻¹)Wavelength (nm)
1-Nitroso-2-naphthol-SDSAlloys, Biological, Environmental, Pharmaceutical- (Linear range 0.5-4.0 µg/mL)-1.02 x 10⁴579.9[7]
Phenylhydrazones (GPH & APDH)Biological, Soil, Water0.3272 - 0.5250 µg/gGood agreement with AAS2.006 x 10⁴ - 2.460 x 10⁴360.0 - 440.0[8]
Copper (Cu) and Zinc (Zn) Determination
MethodMatrixLimit of Detection (LOD)RecoveryMolar Absorptivity (L mol⁻¹ cm⁻¹)Wavelength (nm)
1-Nitroso-2-naphthol-Dowex MWC-1 Resin-ICP-AESDrinking WaterCu: 2.78 µg/L, Zn: 6.34 µg/LQuantitative (spiked samples)--[9]

Experimental Protocols

Spectrophotometric Determination of Cobalt in Water using this compound

This protocol is based on the complexation of cobalt with this compound, followed by spectrophotometric measurement.

1. Reagent Preparation:

  • Standard Cobalt Solution (1000 mg/L): Dissolve a precise amount of cobalt salt (e.g., CoCl₂·6H₂O) in deionized water.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent, such as ethanol or acetone.[10]

  • Buffer Solution (pH ~6.0): Prepare a suitable buffer, such as a phosphate or acetate buffer, to maintain the optimal pH for complex formation.[1]

2. Sample Preparation:

  • Collect water samples (e.g., from industrial effluent, river water).

  • Filter the samples to remove any suspended solids.

  • If necessary, perform a digestion step to remove organic matter, particularly for wastewater samples.[1]

3. Calibration Curve:

  • Prepare a series of standard solutions with known cobalt concentrations by diluting the stock solution.

  • To each standard, add the this compound solution and the buffer to adjust the pH.

  • Allow sufficient time for the color of the cobalt complex to develop fully.

  • Measure the absorbance of each standard at the wavelength of maximum absorption (typically determined by scanning the spectrum of the complex).

  • Plot a graph of absorbance versus concentration to create the calibration curve.

4. Sample Analysis:

  • Take a known volume of the prepared water sample.

  • Add the this compound solution and buffer in the same manner as for the standards.

  • Measure the absorbance of the sample at the same wavelength used for the calibration curve.

  • Determine the concentration of cobalt in the sample by interpolating its absorbance on the calibration curve.

5. Recovery Studies:

  • To assess matrix effects, spike a known amount of cobalt standard into a real sample and repeat the analysis.

  • Calculate the percentage recovery to validate the method's accuracy in the specific sample matrix. A recovery of greater than 98% has been reported for this method.

Visualizations

Experimental Workflow for Metal Ion Determination

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results sample_collection Sample Collection (Water, Soil) sample_prep Sample Preparation (Filtration, Digestion) sample_collection->sample_prep complexation Complexation Reaction sample_prep->complexation reagent_prep Reagent Preparation (this compound, Buffers) reagent_prep->complexation measurement Spectrophotometric Measurement complexation->measurement concentration Concentration Determination measurement->concentration calibration Calibration Curve Generation calibration->concentration validation Method Validation (Recovery Studies) concentration->validation

Caption: Experimental workflow for the determination of metal ions using this compound.

Comparative Logic: this compound vs. Atomic Absorption Spectrometry (AAS)

comparative_logic cluster_2N1N This compound (Spectrophotometry) cluster_AAS Atomic Absorption Spectrometry (AAS) pros_2N1N Pros: - Low cost - Simple instrumentation - Good for specific metal analysis center_node Choice of Method Depends On: pros_2N1N->center_node cons_2N1N Cons: - Potential for interferences - Lower sensitivity for some metals - Indirect measurement cons_2N1N->center_node pros_AAS Pros: - High sensitivity and selectivity - Well-established method - Direct measurement of metal concentration pros_AAS->center_node cons_AAS Cons: - Higher equipment cost - Requires skilled operator - Slower for multi-element analysis cons_AAS->center_node factor1 factor1 center_node->factor1 Budget factor2 factor2 center_node->factor2 Required Sensitivity factor3 factor3 center_node->factor3 Sample Throughput factor4 factor4 center_node->factor4 Analyst Expertise

Caption: Key considerations for choosing between this compound and AAS.

References

Inter-laboratory Comparison of the 2-Nitroso-1-naphthol Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 2-Nitroso-1-naphthol method as applied in various research settings for the spectrophotometric determination of different analytes. The data presented is synthesized from individual validation studies to offer a broad perspective on the method's performance and protocols across different laboratory contexts. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement this analytical technique.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data of the this compound method from various studies. This allows for a direct comparison of the method's sensitivity, linearity, and the conditions under which these were achieved.

AnalyteWavelength (λmax)Linearity RangeMolar Absorptivity (ε)Remarks
This compound261 nm1–50 mg / 5 mLNot ReportedIn ethanol and acidic ethanol-water solutions.[1]
This compound278, 325, 430 nm5–50 mg / 5 mLNot ReportedIn alkaline ethanol-water solutions.[1]
Iron(II) complex700 nmNot Reported23400 cm⁻¹ M⁻¹Reaction with Fe²⁺ ions to form a green complex.[2]
Cobalt(II)525 nmUp to 1.25 x 10⁻⁴ M1.44 x 10⁴ L·mol⁻¹·cm⁻¹Using this compound-4-sulfonic acid.[3]
Nickel(II)452 nm1.7-120 ng/mL1.0 x 10⁴ L·mol⁻¹·cm⁻¹In aqueous phase using a non-ionic surfactant.[4]
Cobalt(II)Not Specified15 to 400 µg/LNot ReportedPreconcentration using vortex-assisted liquid-liquid microextraction.[5]

Experimental Protocols

The methodologies cited in the literature, while varying in the specific analyte and matrix, generally follow a similar spectrophotometric protocol. Below are detailed examples of experimental procedures.

Protocol 1: Determination of this compound with Iron(II)[1]
  • Reagent Preparation :

    • Prepare a standard solution of this compound (10–100 mg) in absolute ethanol.

    • Prepare a reagent solution of Fe²⁺ at a concentration of 0.001 mol/dm³.

    • Use a Britton-Robinson buffer to maintain a pH of 6.06.

  • Sample Preparation and Analysis :

    • To 2 mL of the Britton-Robinson buffer, add 1 mL of the standard this compound solution.

    • Add 1 mL of the Fe²⁺ reagent solution.

    • Dilute the mixture to a final volume of 5 mL with water.

    • Shake the mixture and measure the absorbance within 2-3 minutes at 700 nm against a water blank.

Protocol 2: Determination of Cobalt(II)[3]
  • Reagent Preparation :

    • Prepare a standard solution of Cobalt(II).

    • Prepare a 1.00 x 10⁻³ M reagent solution of this compound-4-sulfonic acid.

  • Sample Preparation and Analysis :

    • Pipette 3.00 mL of the reagent solution into the solution containing Cobalt(II).

    • Adjust the pH to 7.0 using 0.01 M sodium hydroxide.

    • Dilute the sample to a final volume of exactly 50 mL.

    • Measure the absorbance at 525 nm and determine the concentration using a previously prepared calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the spectrophotometric determination of an analyte using the this compound method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (this compound) mixing Mixing of Reagents, Sample, and Buffer reagent_prep->mixing sample_prep Sample Preparation (Analyte Solution) sample_prep->mixing buffer_prep Buffer Preparation (pH Adjustment) buffer_prep->mixing complexation Complex Formation mixing->complexation measurement Spectrophotometric Measurement (Absorbance) complexation->measurement data_analysis Data Analysis (Concentration Determination) measurement->data_analysis

Generalized experimental workflow for the this compound method.
Inter-Laboratory Comparison Logic

This diagram outlines the logical structure of an inter-laboratory comparison study, which is essential for validating the robustness and reproducibility of an analytical method like the this compound assay.

inter_laboratory_comparison cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation protocol Standardized Protocol Definition lab_a Laboratory A Analysis protocol->lab_a lab_b Laboratory B Analysis protocol->lab_b lab_c Laboratory C Analysis protocol->lab_c samples Preparation & Distribution of Identical Samples samples->lab_a samples->lab_b samples->lab_c data_collection Data Collection & Collation lab_a->data_collection lab_b->data_collection lab_c->data_collection stat_analysis Statistical Analysis (e.g., Z-scores, Precision) data_collection->stat_analysis report Final Report & Conclusion on Method Reproducibility stat_analysis->report

Logical flow of an inter-laboratory comparison study.

References

Validation of a solid-phase extraction method based on 2-Nitroso-1-naphthol for water analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of trace metal ions in water samples is a critical task for environmental monitoring and public health. Due to their low concentrations and the presence of complex matrices, a preconcentration step is often necessary before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, valued for its simplicity, high preconcentration factor, and low consumption of organic solvents.[1]

This guide provides a detailed evaluation of an SPE method utilizing 2-Nitroso-1-naphthol as a chelating agent for the analysis of metal ions in water. This compound is an effective ligand that forms stable, water-insoluble complexes with numerous metal ions, making it suitable for their separation and preconcentration.[2][3] The performance of this method is objectively compared with alternative sample preparation techniques, supported by experimental data to guide researchers and analysts in selecting the most appropriate method for their needs.

Experimental Workflow: this compound SPE

The core of the method involves the conversion of target metal ions into metal-chelate complexes using this compound. These complexes are then adsorbed onto a solid support packed in an SPE cartridge. After washing away interfering components from the sample matrix, the purified metal complexes are eluted with a small volume of a suitable solvent, leading to a concentrated sample ready for instrumental analysis, such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis WaterSample Aqueous Sample pH_Adjust Adjust pH WaterSample->pH_Adjust Add_Reagent Add this compound (Chelating Agent) pH_Adjust->Add_Reagent Complexation Metal-Chelate Formation Add_Reagent->Complexation Loading Load onto SPE Cartridge Complexation->Loading Washing Wash to Remove Interferences Loading->Washing Elution Elute with Organic Solvent Washing->Elution Concentrated_Sample Concentrated Analyte Elution->Concentrated_Sample Analysis Instrumental Analysis (AAS, ICP) Concentrated_Sample->Analysis

References

A Critical Evaluation of 2-Nitroso-1-naphthol as an Analytical Reagent for Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical reagent is paramount for the accurate and reliable quantification of metal ions in various matrices. Among the plethora of chromogenic agents, 2-Nitroso-1-naphthol has long been utilized for the spectrophotometric determination of several metals, most notably cobalt and palladium. This guide provides a critical evaluation of this compound's performance as an analytical reagent, comparing it with alternative methods and providing detailed experimental protocols and supporting data.

Properties and Mechanism of Action of this compound

This compound is a yellow, crystalline solid that acts as a chelating agent, forming stable, colored complexes with various metal ions. The complexation typically occurs through the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group. The formation of these intensely colored chelates allows for the quantitative determination of metal ions using spectrophotometry. The structure of the metal complex with this compound is a key factor in its analytical utility.

Performance in Metal Analysis

The primary applications of this compound in metal analysis are for the determination of cobalt and palladium. It forms a stable, green-colored complex with cobalt(II) and a violet-colored complex with palladium(II).

Determination of Cobalt

This compound is a highly selective reagent for cobalt, forming a stable Co(III) complex after the oxidation of Co(II). This reaction is often carried out in a slightly acidic to neutral medium. The complex can be extracted into an organic solvent to enhance sensitivity and eliminate interferences.

Determination of Palladium

For palladium, this compound forms a colored complex in a slightly acidic medium (pH 1.5-3.5)[1]. The complex can be extracted into toluene for spectrophotometric measurement. A key advantage in palladium analysis is the use of ethylenediaminetetraacetic acid (EDTA) as a masking agent to eliminate interference from other metal ions like iron, cobalt, copper, and nickel[1].

Data Presentation: Comparison with Alternative Reagents

To provide a comprehensive evaluation, the performance of this compound is compared with other common spectrophotometric reagents for the determination of cobalt and palladium.

Table 1: Comparison of Analytical Reagents for the Spectrophotometric Determination of Cobalt

Reagentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (µg/mL)Optimal pHInterferences
This compound ~4362.05 x 10⁴[2]0.12 - 4.0[2]5.0Fe(II), Cu(II), Ni(II) can be masked[2]
1-Nitroso-2-naphthol415-0.1 - 5.0 mg/L4.0 - 5.0-
This compound-4-sulfonic acid5251.44 x 10⁴[3]0.24 - 7.56.0 - 10.0Fe(III), Cu(II), Ni(II)[3]
Nitroso-R-salt5001.607 x 10⁴[4]-6.5 - 7.5Requires a large excess of reagent to suppress interferences[4]
2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP)-~10⁵-4.4Many metal ions; requires masking agents[5]
2,6-Dithiolphenol Derivatives540(2.56-3.15) x 10⁴[6]0.05 - 3.24.1 - 5.6Ni(II), Fe(II,III), V(IV,V), W(VI), Mo(VI), Ti(IV), Nb(V)[6]

Table 2: Comparison of Analytical Reagents for the Spectrophotometric Determination of Palladium

Reagentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (µg/mL)Optimal pHInterferences
This compound 370-0.2 - 1.0 (in toluene extract)2.5Fe, Co, Cu, Ni, Cr can be masked with EDTA[1]
3-(4'-antipyriyl azo) 1-nitroso-2-naphthol (APANN)436.50.19 x 10⁵[7]0.1 - 2.0[7]--
Dimethylglyoxime----Greater selectivity but lower sensitivity than 1-nitroso-2-naphthol[8]
Nitroso-R salt523, 589 (derivative)--Neutral-

Experimental Protocols

Spectrophotometric Determination of Cobalt with this compound

This protocol is based on the formation of the cobalt complex with this compound and its extraction for measurement.

Reagents:

  • Standard Cobalt Solution (100 µg/mL): Dissolve an appropriate amount of a cobalt salt (e.g., CoCl₂·6H₂O) in deionized water.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent like ethanol or acetic acid.

  • Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions.

  • Masking Agent (optional): A solution of a suitable masking agent like citrate or fluoride may be required depending on the sample matrix.

  • Extraction Solvent: Toluene or chloroform.

Procedure:

  • Sample Preparation: Take a known volume of the sample solution containing cobalt in a separatory funnel.

  • pH Adjustment: Add the buffer solution to adjust the pH to approximately 5.0.

  • Addition of Reagent: Add an excess of the this compound solution and mix well.

  • Complex Formation: Allow the mixture to stand for a sufficient time for complete complex formation.

  • Extraction: Add a known volume of the extraction solvent (e.g., toluene) and shake vigorously for a few minutes. Allow the layers to separate.

  • Measurement: Transfer the organic layer to a cuvette and measure the absorbance at the wavelength of maximum absorption (around 436 nm) against a reagent blank prepared in the same manner without the cobalt sample.

  • Calibration: Prepare a series of standard cobalt solutions and follow the same procedure to construct a calibration curve of absorbance versus concentration.

  • Calculation: Determine the concentration of cobalt in the sample from the calibration curve.

Spectrophotometric Determination of Palladium with this compound

This protocol includes the use of EDTA as a masking agent.

Reagents:

  • Standard Palladium Solution (100 µg/mL): Dissolve a known weight of palladium chloride (PdCl₂) in dilute hydrochloric acid and dilute to a known volume with deionized water.

  • This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of 95% ethanol[1].

  • EDTA Solution (0.1 M): Dissolve an appropriate amount of disodium EDTA in deionized water.

  • Hydrochloric Acid (1 M): For pH adjustment.

  • Extraction Solvent: Toluene.

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample solution containing palladium into a beaker.

  • Masking of Interferences: Add the EDTA solution to complex any interfering metal ions.

  • pH Adjustment: Adjust the pH of the solution to 2.5 with hydrochloric acid[1].

  • Addition of Reagent: Add the this compound solution and mix.

  • Complex Formation and Extraction: Transfer the solution to a separatory funnel, add a known volume of toluene, and shake to extract the palladium complex.

  • Measurement: Measure the absorbance of the toluene layer at 370 nm against a reagent blank[1].

  • Calibration and Calculation: Follow the same procedure as for cobalt to determine the palladium concentration.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Sample Preparation ph_adjust pH Adjustment sample_prep->ph_adjust reagent_prep Reagent Preparation reagent_add Addition of This compound reagent_prep->reagent_add standards_prep Standard Solutions calibration Calibration Curve Construction standards_prep->calibration masking Addition of Masking Agent (if necessary) ph_adjust->masking masking->reagent_add complex_form Complex Formation reagent_add->complex_form extraction Solvent Extraction (optional) complex_form->extraction spectro Spectrophotometric Measurement (Absorbance) complex_form->spectro Direct Measurement extraction->spectro spectro->calibration concentration Concentration Calculation calibration->concentration

Caption: Experimental workflow for spectrophotometric metal analysis.

signaling_pathway metal_ion Metal Ion (Mⁿ⁺) in Sample complex Colored Metal Complex [M-(this compound)ₓ] metal_ion->complex Chelation reagent This compound reagent->complex interfering_ions Interfering Ions masking_agent Masking Agent (e.g., EDTA) interfering_ions->masking_agent Preferential Binding masked_complex Stable, Colorless Masked Complex masking_agent->masked_complex measurement Spectrophotometric Detection complex->measurement Light Absorption

Caption: Logical relationships in selective metal ion detection.

Critical Evaluation

Advantages of this compound:

  • Good Selectivity for Cobalt: It is a well-established and selective reagent for cobalt determination.

  • Versatility: It can be used for the determination of other metals like palladium.

  • Established Procedures: Numerous methods and applications have been documented in the literature.

  • Cost-Effective: Compared to instrumental techniques like ICP-MS or AAS, spectrophotometry with this compound is generally more economical.

Disadvantages and Limitations:

  • Interferences: The reagent is not entirely specific and can react with other metal ions, necessitating the use of masking agents or prior separation steps. For instance, iron, copper, and nickel can interfere with cobalt determination[3].

  • Solvent Extraction: Many procedures require a solvent extraction step to enhance sensitivity and remove interferences, which can be time-consuming and involve the use of hazardous organic solvents.

  • Sensitivity: While sensitive, it may not be suitable for the determination of ultra-trace levels of metals, where techniques like graphite furnace atomic absorption spectrometry (GFAAS) or inductively coupled plasma mass spectrometry (ICP-MS) offer lower detection limits.

  • pH Dependence: The complex formation is highly dependent on the pH of the solution, requiring careful control of this parameter.

Conclusion

This compound remains a valuable and practical analytical reagent for the spectrophotometric determination of certain metals, particularly cobalt and palladium. Its advantages lie in its good selectivity for cobalt, established methodologies, and cost-effectiveness. However, researchers and analysts must be cognizant of its limitations, including potential interferences from other metal ions and the frequent need for pH control and solvent extraction. For analyses requiring very high sensitivity or dealing with complex matrices where interferences cannot be effectively masked, alternative techniques such as atomic absorption or plasma emission spectrometry should be considered. The choice of analytical method should always be guided by the specific requirements of the analysis, including the concentration of the analyte, the nature of the sample matrix, and the available instrumentation.

References

Safety Operating Guide

Personal protective equipment for handling 2-Nitroso-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Nitroso-1-naphthol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling.[1]

  • Irritant: Causes skin, eye, and respiratory system irritation.[2][3][4]

  • Acute Toxicity: While comprehensive toxicological properties have not been thoroughly investigated, it is important to handle with care.[4][5]

The Globally Harmonized System (GHS) classification for this compound includes:

  • Skin corrosion/irritation, Category 2[3]

  • Serious eye damage/eye irritation, Category 2[3]

  • Specific target organ toxicity — Single exposure, Category 3, Respiratory tract irritation[3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol [4]
Appearance Powder[4]
Melting Point 150 - 155 °C[4]
Boiling Point No data available[4]
Flash Point No data available[4]
Water Solubility No data available[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecification
Respiratory Protection An air-purifying respirator with a dust mask (type N95 or P1) is recommended.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]
Hand Protection Wear protective gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]
Eye Protection Chemical safety glasses or goggles are required.[2][4]
Skin and Body Protection A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][4]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

2. Handling Procedure:

  • Avoid the formation of dust and aerosols during handling.[4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Avoid contact with skin and eyes.[3][4]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed and store it in its original container.[3]

  • Protect from direct sunlight.[2][3]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[2][4]

Emergency and Disposal Plan

1. First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician if irritation persists.[2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

2. Spill Response Workflow:

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Emergency_Contact Emergency Response cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Small_Spill Small & Controllable? Assess->Small_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contact_EHS Contact Emergency Services / EHS Small_Spill->Contact_EHS No Contain Contain Spill Don_PPE->Contain Cleanup Clean Up with Absorbent Material Contain->Cleanup Collect Collect Waste in Sealed Container Cleanup->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Service Decontaminate->Dispose Report Document and Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

3. Disposal Plan:

  • This material and its container must be disposed of as hazardous waste.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Do not allow the product to enter drains.[4]

  • Contaminated packaging should be disposed of as unused product.[4]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.